1-Fluorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERIJCSHDJMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059910 | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-14-8 | |
| Record name | 1-Fluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluorohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-fluorohexane. The information is presented in a structured format to facilitate easy access and comparison for research and development applications.
Chemical Identity and Structure
This compound is a primary haloalkane with the fluorine atom substituted at the terminal position of a six-carbon chain.[1][2] Its linear structure and the high electronegativity of the fluorine atom impart specific chemical and physical characteristics that are of interest in various chemical syntheses and material science applications.[1]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | n-Hexyl fluoride, Hexyl fluoride[3] |
| CAS Number | 373-14-8[3] |
| Molecular Formula | C₆H₁₃F[3] |
| Molecular Weight | 104.17 g/mol [3] |
| SMILES | CCCCCCF[3] |
| InChI | InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3[3] |
Physical Properties
This compound is a colorless liquid at room temperature.[1] Its physical properties are summarized in the table below. These properties are crucial for its handling, purification, and use as a solvent or reagent.
| Property | Value | Conditions |
| Melting Point | -103 °C | |
| Boiling Point | 92-93 °C[2] | 1 atm |
| Density | 0.800 g/mL[4] | 25 °C |
| Refractive Index (n_D) | 1.3755[4] | 20 °C |
| Solubility | Soluble in ether and benzene.[2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectroscopic information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the alkyl chain, with the terminal methylene group adjacent to the fluorine atom showing a characteristic splitting pattern due to H-F coupling. Detailed chemical shifts and coupling constants can be found in spectral databases.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the fluorine atom (C1) exhibits a large one-bond C-F coupling constant. The chemical shifts for the six distinct carbon atoms provide a unique fingerprint for the compound.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for C-H and C-F bond vibrations. The C-F stretching vibration is a key diagnostic peak.[9][10]
| Wavenumber (cm⁻¹) | Assignment |
| ~2850-3000 | C-H stretching |
| ~1465 | C-H bending (CH₂) |
| ~1380 | C-H bending (CH₃) |
| ~1000-1100 | C-F stretching |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and a fragmentation pattern characteristic of a straight-chain alkyl fluoride. Common fragmentation pathways include the loss of HF and cleavage of the carbon-carbon bonds.[11][12][13]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the nucleophilic substitution of a 1-halohexane (e.g., 1-bromohexane or 1-chlorohexane) with a fluoride salt.[2] A typical laboratory-scale synthesis is described below.
Materials:
-
1-Bromohexane
-
Anhydrous potassium fluoride
-
Ethylene glycol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine anhydrous potassium fluoride and anhydrous ethylene glycol.
-
Heat the mixture with stirring.
-
Slowly add 1-bromohexane to the heated mixture.
-
Reflux the reaction mixture for several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude this compound by distillation.
-
Purify the product by fractional distillation.
Measurement of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of this compound.
The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
The density is determined by measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance. The density is calculated as mass divided by volume.
The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument.
Logical Relationships and Experimental Workflow
The following diagram illustrates the relationship between the synthesis, purification, and characterization of this compound.
References
- 1. phillysim.org [phillysim.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. spectrabase.com [spectrabase.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. This compound(373-14-8)FT-IR [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Hexane, 1-fluoro- [webbook.nist.gov]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
Synthesis of 1-Fluorohexane from 1-Chlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-fluorohexane from 1-chlorohexane, a key transformation in the development of fluorinated organic molecules for the pharmaceutical and agrochemical industries. The primary method detailed is the nucleophilic substitution reaction known as the Finkelstein reaction, a robust and widely utilized halide exchange (Halex) process. This guide covers the core principles, experimental protocols, and factors influencing the reaction's efficiency.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The conversion of alkyl chlorides to alkyl fluorides is a fundamental step in the synthesis of these valuable compounds. The synthesis of this compound from 1-chlorohexane serves as a model system for this class of reactions, typically achieved through a nucleophilic substitution pathway where a chloride leaving group is displaced by a fluoride ion.
Reaction Mechanism and Key Principles
The conversion of 1-chlorohexane to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this reaction, a fluoride anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
The general transformation can be represented as:
CH₃(CH₂)₅Cl + M⁺F⁻ → CH₃(CH₂)₅F + M⁺Cl⁻
where M⁺ is typically an alkali metal cation, such as potassium (K⁺).
The success of this halide exchange reaction is governed by several factors:
-
Fluoride Source: Alkali metal fluorides, particularly potassium fluoride (KF), are the most common reagents.[4][5] The low solubility of KF in many organic solvents can be a limiting factor.
-
Solvent: Polar aprotic solvents such as ethylene glycol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally employed to enhance the solubility and nucleophilicity of the fluoride salt.[3]
-
Leaving Group: The carbon-chlorine bond is less reactive than the carbon-bromine or carbon-iodine bond. Consequently, more forcing reaction conditions may be required for chloroalkanes compared to their bromo or iodo analogs.[2]
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized to ensure complete conversion while minimizing side reactions, such as elimination.
Enhancing Reaction Efficiency
Several strategies have been developed to overcome the challenges associated with the low solubility and reactivity of potassium fluoride:
-
Spray-Dried Potassium Fluoride: The use of spray-dried KF, which has a smaller particle size and a larger surface area than calcined KF, can significantly increase the reaction rate and yield.[5]
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are employed to transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7] This dramatically increases the effective concentration of the nucleophile in the vicinity of the substrate. Common PTCs include quaternary ammonium salts and crown ethers. More recently, hydrogen-bonding catalysts, such as ureas and thioureas, and organoboranes have been developed for this purpose.[7][8]
-
Potassium Fluoride on a Support: Supporting KF on materials like calcium fluoride (CaF₂) can also enhance its fluorinating power.[5]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from 1-chlorohexane, adapted from a well-established procedure for the synthesis of n-hexyl fluoride from n-hexyl bromide.[9] Researchers should note that optimization of reaction time and temperature may be necessary when starting from 1-chlorohexane due to the lower reactivity of the C-Cl bond.
Materials:
-
1-Chlorohexane
-
Anhydrous Potassium Fluoride (spray-dried is recommended for higher reactivity)
-
Ethylene Glycol (anhydrous)
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for reaction, distillation, and extraction
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous potassium fluoride and anhydrous ethylene glycol.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with vigorous stirring.
-
Addition of 1-Chlorohexane: Add 1-chlorohexane dropwise to the heated mixture over a period of several hours.
-
Reaction: After the addition is complete, continue to heat the reaction mixture with stirring for a specified time to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add distilled water to the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with distilled water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction at the boiling point of this compound (93 °C).
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary significantly based on the specific conditions and the form of potassium fluoride used.
| Parameter | Value | Reference |
| Starting Material | 1-Chlorohexane | |
| Reagent | Potassium Fluoride (KF) | [4][5] |
| Solvent | Ethylene Glycol | [4] |
| Reaction Type | Nucleophilic Substitution (Finkelstein) | [3] |
| Typical Yield | 40-60% (from 1-bromohexane) | [9] |
| Boiling Point of Product | 93 °C | [10] |
Note: The yield is based on the analogous reaction with 1-bromohexane and may be lower for 1-chlorohexane without optimization.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
SN2 Reaction Mechanism
Caption: SN2 mechanism for the fluorination of 1-chlorohexane.
Conclusion
The synthesis of this compound from 1-chlorohexane via the Finkelstein reaction is a fundamental and adaptable method for introducing fluorine into an aliphatic chain. While the direct substitution of chloride with fluoride can be challenging due to the relative strengths of the C-Cl and C-F bonds, the use of highly reactive fluoride sources like spray-dried KF and the application of phase-transfer catalysis can significantly improve reaction efficiency. The experimental protocol and principles outlined in this guide provide a solid foundation for researchers to successfully perform this transformation and to further explore the synthesis of novel fluorinated molecules. Careful optimization of reaction conditions is paramount to achieving high yields and purity.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluorohexane (CAS 373-14-8) and 3-Methyl-2-buten-1-ol (CAS 556-82-1)
A Note on CAS Number Discrepancy: The provided CAS number, 373-14-8, is officially assigned to 1-Fluorohexane. However, to ensure comprehensive coverage and address potential user intent, this guide also provides detailed information for 3-Methyl-2-buten-1-ol, which is associated with CAS number 556-82-1.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the physicochemical properties, experimental protocols, and relevant biological pathways for both this compound and 3-Methyl-2-buten-1-ol.
Section 1: this compound (CAS 373-14-8)
This compound is a halogenated alkane, a colorless liquid at room temperature.[1] It is characterized by a straight six-carbon chain with a fluorine atom attached to the first carbon.[1] This compound is primarily utilized in organic synthesis as a reagent or solvent and serves as a model compound for studying the physicochemical properties of fluorinated hydrocarbons.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Unit |
| Molecular Formula | C6H13F | |
| Molecular Weight | 104.17 | g/mol |
| Appearance | Colorless liquid | |
| Boiling Point | 92-93 | °C |
| Melting Point | -103 | °C |
| Density | 0.8 | g/mL at 25 °C |
| Refractive Index | 1.3755 | |
| Flash Point | 27.2 | °C |
| Vapor Pressure | 57.8 | mm Hg |
| Water Solubility | 199 | mg/L |
| logP (octanol-water) | 3.230 |
Synthesis
This compound can be synthesized by reacting 1-chlorohexane or 1-bromohexane with potassium fluoride in ethylene glycol.[2]
Section 2: 3-Methyl-2-buten-1-ol (CAS 556-82-1)
Also known as prenol, 3-Methyl-2-buten-1-ol is a naturally occurring alcohol and a simple terpenoid. It is a colorless liquid with an alcoholic odor.[3] This compound is a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[4][5]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Methyl-2-buten-1-ol.
| Property | Value | Unit |
| Molecular Formula | C5H10O | |
| Molecular Weight | 86.13 | g/mol |
| Appearance | Colorless liquid | |
| Boiling Point | 140 | °C |
| Melting Point | -59.3 | °C |
| Density | 0.848 | g/mL at 25 °C |
| Refractive Index | 1.443 | n20/D |
| Flash Point | 51.5 | °C (closed cup) |
| Vapor Pressure | 1.4 | mmHg (at 20 °C) |
| Water Solubility | 17 | g/100mL at 20°C |
| logP | 0.91 |
Biological Significance: Isoprenoid Biosynthesis Pathway
3-Methyl-2-buten-1-ol is a precursor in the isoprenoid biosynthesis pathway, which is fundamental for the production of a vast array of natural products, including steroids, carotenoids, and certain hormones. Isoprenoids are synthesized from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Section 3: Experimental Protocols
The following sections detail generalized experimental methodologies for determining key physicochemical properties.
Determination of Boiling Point
The boiling point of a liquid can be determined using the Thiele tube method, which is suitable for small sample volumes.[7]
Procedure:
-
A small sample of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing oil.
-
The temperature is gradually increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7]
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.[8]
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]
-
A known volume of the liquid is added to the graduated cylinder, and the volume is precisely recorded.
-
The combined mass of the graduated cylinder and the liquid is measured.[8]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[8]
Determination of Flash Point
The flash point can be determined using a closed-cup method, such as the Pensky-Martens or Abel apparatus.[9][10]
Procedure:
-
The liquid sample is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate.
-
An ignition source is periodically passed over the cup.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily.[9]
Determination of Refractive Index
The refractive index of a liquid can be measured using an Abbe refractometer.[11]
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
-
The compensator is adjusted to remove any color fringe.
-
The dividing line is centered on the crosshairs, and the refractive index is read from the scale.[11]
References
- 1. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-Methyl-2-buten-1-OL | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-2-buten-1-ol | 556-82-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aidic.it [aidic.it]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
In-Depth Technical Guide to the Solubility of 1-Fluorohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluorohexane in various organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this guide focuses on established principles of solubility, qualitative information, and inferred miscibility based on the physicochemical properties of this compound and similar compounds. It also includes a detailed, adaptable experimental protocol for determining solubility and a logical framework for understanding the intermolecular forces at play.
Introduction to this compound and its Solubility
This compound is a colorless liquid and a member of the haloalkane family.[1] Its structure, consisting of a six-carbon aliphatic chain with a terminal fluorine atom, imparts a moderate polarity. This structural feature is the primary determinant of its solubility behavior in different organic media. The principle of "like dissolves like" is paramount in predicting its solubility; this compound is expected to be more soluble in solvents of similar polarity.[2][3][4] It is known to be soluble in ether and benzene and exhibits moderate solubility in organic solvents in general.[1][5]
Theoretical Framework for Solubility
The dissolution of this compound in an organic solvent is governed by the balance of energy required to break the intermolecular forces within the solute and the solvent and the energy released upon the formation of new solute-solvent interactions.
Intermolecular Forces in this compound:
-
Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces in this compound, arising from the temporary fluctuations in electron distribution along the carbon chain.
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and fluorine creates a permanent dipole moment in the C-F bond, leading to dipole-dipole attractions between this compound molecules.
Solubility Prediction:
-
Non-Polar Solvents (e.g., Hexane, Toluene): this compound is expected to be highly soluble or miscible in non-polar solvents. The van der Waals forces in both the solute and the solvent are of similar strength, leading to a favorable enthalpy of mixing.[4][6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated due to the favorable dipole-dipole interactions between this compound and the solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is likely to be more limited compared to non-polar and polar aprotic solvents. The strong hydrogen bonding network in the alcohol would need to be disrupted, which is energetically costly and not fully compensated by the formation of weaker dipole-dipole interactions with this compound.
The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.
Caption: Intermolecular forces governing this compound solubility.
Qualitative Solubility and Miscibility Data
While precise quantitative data is scarce, the following table summarizes the expected solubility and miscibility of this compound in common organic solvents based on chemical principles. Miscibility indicates that the two liquids will mix in all proportions to form a single homogeneous phase.
| Solvent Class | Example Solvents | Predicted Solubility/Miscibility with this compound | Primary Intermolecular Forces in Solution |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Miscible | Van der Waals (Dispersion) |
| Non-Polar Aromatic | Toluene, Benzene | Miscible | Van der Waals (Dispersion) |
| Halogenated | Dichloromethane, Chloroform | Miscible | Van der Waals, Dipole-Dipole |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Van der Waals, Dipole-Dipole |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Van der Waals, Dipole-Dipole |
| Esters | Ethyl Acetate | Miscible | Van der Waals, Dipole-Dipole |
| Alcohols | Methanol, Ethanol | Partially Miscible to Soluble | Van der Waals, Dipole-Dipole, H-Bonding (disrupted) |
Experimental Protocol for Solubility Determination
The following is a general and adaptable protocol for determining the miscibility and estimating the solubility of this compound in an organic solvent.
Objective
To determine the miscibility of this compound with various organic solvents and to estimate the solubility if the liquids are not fully miscible.
Materials
-
This compound (high purity)
-
Selected organic solvents (high purity)
-
Calibrated glass vials or test tubes with closures
-
Pipettes or burettes for accurate volume dispensing
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-dependent studies)
-
Light source for visual inspection
Experimental Workflow
The following diagram outlines the workflow for the solubility determination.
Caption: Experimental workflow for determining miscibility.
Procedure
-
Preparation of Mixtures: In a series of clean, labeled vials, prepare mixtures of this compound and the chosen organic solvent in varying volume/volume ratios (e.g., 10:90, 20:80, ..., 90:10). The total volume in each vial should be sufficient for clear observation (e.g., 5-10 mL).
-
Mixing: Securely cap each vial and vortex for 1-2 minutes to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed for a period to reach equilibrium. For temperature-dependent studies, place the vials in a constant temperature bath.
-
Observation: Visually inspect each vial against a well-lit background. Look for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (phase separation).
-
Determination of Miscibility: If all prepared ratios result in a single homogeneous phase, the liquids are considered miscible under the experimental conditions.
-
Estimation of Solubility (if not miscible): If phase separation is observed, the approximate solubility can be determined by identifying the compositions at which the transition from a single phase to two phases occurs. For a more quantitative measurement, a "cloud point" titration can be performed. This involves slowly adding one liquid to a known volume of the other while stirring until a persistent turbidity is observed.
Conclusion
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. quora.com [quora.com]
- 5. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
An In-depth Technical Guide to the Thermophysical Properties of 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorohexane (n-hexyl fluoride) is a halogenated hydrocarbon with the chemical formula C₆H₁₃F.[1] Its unique physicochemical characteristics, arising from the introduction of a single fluorine atom to the hexane backbone, make it a compound of interest in various scientific and industrial applications. While not as extensively studied as its perfluorinated counterparts, understanding the thermophysical properties of this compound is crucial for its use as a solvent, a reagent in organic synthesis, or as a model compound for studying the behavior of fluorinated hydrocarbons.[1] This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, detailed experimental protocols for their measurement, and logical workflows for data acquisition and analysis.
Core Thermophysical Properties
The following sections detail the essential thermophysical properties of this compound. The quantitative data, primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables, are summarized in the tables below.[2]
Density
Density is a fundamental property that describes the mass of a substance per unit volume. For liquids, it is a critical parameter in fluid dynamics, reaction kinetics, and process design. The density of liquid this compound decreases with increasing temperature, a typical behavior for most liquids due to thermal expansion.
Table 1: Density of Liquid this compound as a Function of Temperature [2]
| Temperature (K) | Density (g/cm³) |
| 273.15 | 0.821 |
| 283.15 | 0.811 |
| 293.15 | 0.801 |
| 298.15 | 0.796 |
| 303.15 | 0.791 |
| 313.15 | 0.781 |
| 323.15 | 0.771 |
| 333.15 | 0.761 |
| 343.15 | 0.751 |
| 353.15 | 0.740 |
| 363.15 | 0.729 |
| 373.15 | 0.718 |
Viscosity
Viscosity measures a fluid's resistance to shear stress and is a key parameter in fluid transport and mixing applications. The viscosity of liquid this compound decreases significantly with increasing temperature, as thermal energy overcomes intermolecular forces.
Table 2: Viscosity of Liquid this compound as a Function of Temperature [2]
| Temperature (K) | Viscosity (mPa·s) |
| 273.15 | 0.697 |
| 283.15 | 0.597 |
| 293.15 | 0.518 |
| 298.15 | 0.486 |
| 303.15 | 0.457 |
| 313.15 | 0.408 |
| 323.15 | 0.367 |
| 333.15 | 0.333 |
| 343.15 | 0.304 |
| 353.15 | 0.278 |
| 363.15 | 0.256 |
| 373.15 | 0.237 |
Surface Tension
Heat Capacity
Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. The isobaric heat capacity (Cp) is measured at constant pressure. For this compound, the heat capacity of the liquid phase increases with temperature.
Table 3: Isobaric Heat Capacity of Liquid this compound as a Function of Temperature [2]
| Temperature (K) | Isobaric Heat Capacity (J/mol·K) |
| 273.15 | 192.6 |
| 283.15 | 196.1 |
| 293.15 | 199.7 |
| 298.15 | 201.5 |
| 303.15 | 203.4 |
| 313.15 | 207.2 |
| 323.15 | 211.1 |
| 333.15 | 215.1 |
| 343.15 | 219.2 |
| 353.15 | 223.4 |
| 363.15 | 227.7 |
| 373.15 | 232.1 |
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and safety analysis. The thermal conductivity of liquid this compound generally decreases with increasing temperature.
Table 4: Thermal Conductivity of Liquid this compound as a Function of Temperature [2]
| Temperature (K) | Thermal Conductivity (W/m·K) |
| 273.15 | 0.124 |
| 283.15 | 0.121 |
| 293.15 | 0.118 |
| 298.15 | 0.117 |
| 303.15 | 0.115 |
| 313.15 | 0.112 |
| 323.15 | 0.109 |
| 333.15 | 0.106 |
| 343.15 | 0.103 |
| 353.15 | 0.100 |
| 363.15 | 0.097 |
| 373.15 | 0.094 |
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for understanding a liquid's volatility and for distillation processes. The vapor pressure of this compound increases significantly with temperature.
Table 5: Vapor Pressure of this compound as a Function of Temperature [3]
| Temperature (K) | Vapor Pressure (kPa) |
| 293.15 | 6.67 |
| 303.15 | 10.67 |
| 313.15 | 16.67 |
| 323.15 | 25.33 |
| 333.15 | 37.33 |
| 343.15 | 53.33 |
| 353.15 | 74.66 |
| 365.15 | 101.33 (Normal Boiling Point) |
Experimental Protocols
Accurate measurement of thermophysical properties requires meticulous experimental procedures. The following sections outline detailed methodologies for determining the key properties of this compound.
Density Measurement
A common and accurate method for determining the density of liquids is by using a vibrating tube densimeter.[4][5]
Protocol:
-
Instrument Calibration: Calibrate the vibrating tube densimeter with two fluids of known density that bracket the expected density of this compound. Typically, dry air and deionized water are used.
-
Sample Preparation: Ensure the this compound sample is pure and degassed to avoid the presence of bubbles that can affect the measurement.
-
Temperature Control: Set the desired temperature for the measurement using a high-precision thermostatic bath connected to the densimeter. Allow the instrument to stabilize at the set temperature.
-
Measurement: Inject the this compound sample into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.
-
Data Acquisition: Record the density reading once the value has stabilized.
-
Cleaning: Thoroughly clean and dry the U-tube with appropriate solvents (e.g., ethanol and acetone) before the next measurement or when finished.
-
Repeatability: Perform measurements at each temperature at least in triplicate to ensure repeatability.
Viscosity Measurement
The viscosity of this compound can be determined using a capillary viscometer, such as an Ubbelohde viscometer.[6]
Protocol:
-
Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer with a capillary diameter appropriate for the expected viscosity of this compound. Thoroughly clean the viscometer with a suitable solvent and dry it completely.
-
Sample Loading: Introduce a precise volume of the this compound sample into the viscometer.
-
Thermal Equilibration: Place the viscometer in a constant-temperature bath set to the desired measurement temperature. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.
-
Flow Time Measurement: Using a suction bulb, draw the liquid up through the capillary into the upper bulb. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the two calibration marks on the capillary.
-
Data Collection: Repeat the flow time measurement at least three times to obtain an average value.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ). The viscometer constant (K) is determined by measuring the flow time of a standard liquid with a known viscosity.
Surface Tension Measurement
The pendant drop method is a widely used technique for determining the surface tension of liquids.[7][8]
Protocol:
-
Apparatus Setup: The setup consists of a syringe with a needle of a known diameter, a light source, a camera to capture the image of the drop, and a temperature-controlled cell.
-
Sample Loading: Fill the syringe with the this compound sample.
-
Drop Formation: Carefully form a pendant drop of this compound at the tip of the needle inside the temperature-controlled cell.
-
Image Acquisition: Capture a high-resolution image of the drop once it is stable.
-
Image Analysis: The profile of the pendant drop is analyzed using software that fits the shape of the drop to the Young-Laplace equation. This analysis yields the surface tension value.
-
Temperature Control: Maintain the desired temperature throughout the experiment using a circulating bath.
-
Data Validation: Repeat the measurement multiple times to ensure the results are reproducible.
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.[9][10]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement Program:
-
Baseline: Run a temperature program with the empty sample and reference pans to obtain a baseline.
-
Standard: Run the same temperature program with a standard material of known heat capacity (e.g., sapphire).
-
Sample: Run the identical temperature program with the this compound sample.
-
-
Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material and the baseline.
-
Heating Rate: A typical heating rate for such measurements is 10 K/min.
Thermal Conductivity Measurement
The transient hot-wire method is a reliable technique for measuring the thermal conductivity of liquids.
Protocol:
-
Apparatus: The apparatus consists of a thin platinum wire submerged in the liquid sample. The wire acts as both a heating element and a temperature sensor.
-
Sample Preparation: Place the this compound sample in the measurement cell, ensuring the hot wire is fully immersed.
-
Thermal Equilibration: Allow the sample to reach the desired temperature in a thermostatically controlled environment.
-
Measurement: A constant current is passed through the wire for a short period (typically 1-2 seconds), causing a transient heating of the wire and the surrounding liquid.
-
Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured with high precision as a function of time.
-
Calculation: The thermal conductivity is determined from the slope of the line plotting the temperature rise of the wire versus the logarithm of time.
Vapor Pressure Measurement
A static or ebulliometric method can be used to determine the vapor pressure of this compound.[4][11]
Protocol (Static Method):
-
Apparatus: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum pump, all enclosed in a temperature-controlled environment.
-
Sample Degassing: The this compound sample is placed in the cell and thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.
-
Temperature Control: The sample cell is brought to the desired temperature using a high-precision thermostat.
-
Equilibrium: Allow the system to reach thermal and vapor-liquid equilibrium.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.
-
Data Collection: Repeat the measurement at various temperatures to obtain the vapor pressure curve.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Density Measurement using a Vibrating Tube Densitometer.
Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.
Conclusion
This technical guide has provided a detailed overview of the key thermophysical properties of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals who may utilize this compound in their work. Accurate knowledge of these properties is fundamental for the design, optimization, and safety of chemical processes, as well as for the interpretation of experimental results where this compound is employed as a solvent or model compound. The provided experimental workflows offer a clear and logical guide for the reliable determination of these crucial parameters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. Hexane, 1-fluoro- [webbook.nist.gov]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biolinscientific.com [biolinscientific.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrum of 1-fluorohexane (C₆H₁₃F). The document details the characteristic fragmentation patterns, presents quantitative data in a structured format, and outlines a representative experimental protocol for acquiring such a spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Core Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak being of low abundance. The quantitative data for the most significant ions are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Formula of Fragment Ion |
| 27 | 45 | Ethyl cation | [C₂H₃]⁺ |
| 29 | 60 | Ethyl cation | [C₂H₅]⁺ |
| 33 | 20 | Fluoromethyl cation | [CH₂F]⁺ |
| 39 | 40 | Propargyl cation | [C₃H₃]⁺ |
| 41 | 85 | Allyl cation | [C₃H₅]⁺ |
| 42 | 40 | Propene radical cation | [C₃H₆]⁺ |
| 43 | 100 | Propyl cation | [C₃H₇]⁺ |
| 55 | 30 | Butenyl cation | [C₄H₇]⁺ |
| 57 | 15 | Butyl cation | [C₄H₉]⁺ |
| 69 | 5 | Pentenyl cation | [C₅H₉]⁺ |
| 84 | 2 | Hexene radical cation | [C₆H₁₂]⁺ |
| 104 | <1 | Molecular Ion | [C₆H₁₃F]⁺ |
Data is compiled from the NIST WebBook. The relative intensities are approximate and can vary slightly between different instruments.
Fragmentation Pathways
Upon electron ionization, this compound undergoes fragmentation through various pathways. The initial event is the removal of an electron to form the molecular ion [C₆H₁₃F]⁺ (m/z 104), which is often unstable and present in very low abundance. The fragmentation is dominated by the cleavage of carbon-carbon bonds, leading to the formation of stable carbocations. The presence of the electronegative fluorine atom influences the fragmentation, though the primary fragmentation patterns resemble those of alkanes.
The base peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺), indicating a favored cleavage at the C3-C4 bond. Other significant peaks arise from the loss of various alkyl radicals from the molecular ion.
Below is a diagram illustrating the proposed major fragmentation pathways for this compound.
Caption: Proposed electron ionization fragmentation pathways of this compound.
Experimental Protocols
The following is a representative protocol for acquiring an electron ionization mass spectrum of a liquid sample such as this compound.
1. Instrumentation
A high-resolution gas chromatograph-mass spectrometer (GC-MS) system is typically employed.
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar column like DB-1 or HP-5ms).
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer equipped with an electron ionization source.
2. Sample Preparation
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.
3. GC-MS Parameters
-
Injection: 1 µL of the prepared sample is injected into the GC inlet.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 20 to 150.
-
Scan Rate: 2 scans/second.
-
Detector: Electron multiplier.
5. Data Acquisition and Analysis
-
The data system acquires the mass spectra of the eluting components from the GC.
-
The mass spectrum of the peak corresponding to this compound is extracted.
-
The resulting spectrum is background-subtracted and can be compared to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation. The fragmentation pattern is then analyzed to provide structural information.
This technical guide provides foundational information for the analysis of this compound using electron ionization mass spectrometry. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
The Dawn of a New Era in Chemistry: A Technical Guide to the Discovery and History of Aliphatic Fluorinated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aliphatic hydrocarbons marked a pivotal moment in chemical history, unlocking a class of compounds with unprecedented properties that have shaped numerous industries, from refrigeration and polymers to pharmaceuticals. This in-depth technical guide explores the seminal discoveries and the historical development of aliphatic fluorinated hydrocarbons, providing a comprehensive resource for researchers, scientists, and drug development professionals. The narrative delves into the pioneering work of early chemists, the evolution of synthetic methodologies, and the subsequent impact of these compounds on science and society.
A Timeline of Discovery: From Early Curiosities to Industrial Revolution
The journey of aliphatic fluorinated hydrocarbons began in the late 19th century, with early explorations into the challenging chemistry of fluorine. The timeline below highlights the key milestones that transformed these compounds from laboratory novelties to industrial powerhouses.
Caption: A timeline of key discoveries in aliphatic fluorinated hydrocarbons.
The Pioneers and Their Breakthroughs
Frédéric Swarts and the Dawn of Halogen Exchange (1892)
The story of aliphatic fluorinated hydrocarbons begins with the pioneering work of Belgian chemist Frédéric Swarts. In 1892, Swarts developed a groundbreaking method for introducing fluorine into organic molecules through halogen exchange, a process that now bears his name.[1][2][3][4] He discovered that by heating alkyl chlorides or bromides with inorganic fluorides, such as silver fluoride or a mixture of antimony trifluoride and chlorine, the halogen atoms could be replaced with fluorine.[3][4] This reaction, known as the Swarts reaction, provided the first practical and relatively controlled method for synthesizing alkyl fluorides, opening the door for further investigation into this new class of compounds.[2][3] While the yields could be variable, his work laid the fundamental groundwork for the field of organofluorine chemistry.[3]
Thomas Midgley, Jr. and the Invention of "Freon" (1930)
In the early 20th century, the refrigeration industry was hampered by the use of toxic and flammable refrigerants like ammonia and sulfur dioxide.[5] In 1930, American chemist and engineer Thomas Midgley, Jr., leading a team at General Motors, synthesized dichlorodifluoromethane (CCl₂F₂), which was later commercialized under the trade name Freon-12.[5] This compound was non-toxic, non-flammable, and possessed ideal thermodynamic properties for refrigeration.[5] Midgley famously demonstrated its safety by inhaling the gas and exhaling it to extinguish a candle. The introduction of Freon revolutionized the refrigeration and air conditioning industries, making these technologies safe for widespread domestic and commercial use.
Roy J. Plunkett's Serendipitous Discovery of PTFE (1938)
One of the most significant discoveries in the history of fluoropolymers was the result of a fortunate accident. In 1938, while working on new chlorofluorocarbon refrigerants at DuPont, chemist Roy J. Plunkett observed that a cylinder of tetrafluoroethylene gas, which should have been full, appeared to be empty despite its weight remaining unchanged. Upon cutting the cylinder open, he discovered a waxy, white solid that was remarkably inert and had an incredibly low coefficient of friction. This material was polytetrafluoroethylene (PTFE), which was later trademarked as Teflon. PTFE's exceptional chemical resistance, thermal stability, and non-stick properties have led to its use in a vast array of applications, from cookware and industrial coatings to medical devices and aerospace components.
Joseph H. Simons and the Advent of Electrochemical Fluorination (1940s)
The demand for large quantities of stable fluorocarbons during World War II, particularly for the Manhattan Project, spurred the development of new, scalable synthesis methods. In the 1940s, American chemist Joseph H. Simons at Pennsylvania State University developed the process of electrochemical fluorination (ECF), also known as the Simons process.[5][6] This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[6] A key advantage of the Simons process is that it avoids the direct use of highly reactive and hazardous elemental fluorine. The process is carried out at a low voltage (around 5-6 V) using a nickel anode, where the organic substrate is perfluorinated.[6] Simons's work, which was declassified and published in 1949, provided a powerful and versatile method for the industrial production of a wide range of perfluorinated compounds, including ethers, amines, and carboxylic acids.[7][8][9]
Core Synthetic Methodologies: Experimental Protocols
The following sections provide detailed methodologies for the two foundational synthetic techniques in the history of aliphatic fluorinated hydrocarbons.
The Swarts Reaction: Halogen Exchange
The Swarts reaction remains a fundamental method for the synthesis of alkyl fluorides. The following protocol is a generalized representation based on early reports.
Caption: A generalized workflow for the Swarts reaction.
Experimental Protocol: Synthesis of Alkyl Fluorides via the Swarts Reaction
-
Apparatus: A distillation apparatus is assembled, consisting of a reaction flask, a condenser, and a receiving flask. The reaction flask should be equipped with a means of heating, such as a heating mantle or oil bath.
-
Reactants: The alkyl chloride or alkyl bromide is placed in the reaction flask. A heavy metal fluoride, such as antimony trifluoride (SbF₃) often with a catalytic amount of chlorine or antimony pentachloride (SbCl₅), or silver fluoride (AgF), is added to the flask.[2][3] The molar ratio of the reactants can vary depending on the specific substrate and desired product.
-
Reaction: The mixture is gently heated. The Swarts reaction is typically exothermic, and the rate of reaction can be controlled by adjusting the heating.[3] The more volatile alkyl fluoride is formed and begins to distill from the reaction mixture.
-
Purification: The distilled product is collected in the receiving flask, which may be cooled to improve condensation. The collected alkyl fluoride can be further purified by fractional distillation. The non-volatile metallic chloride or bromide remains in the reaction flask as a solid byproduct.
The Simons Electrochemical Fluorination (ECF) Process
The Simons process is a cornerstone of industrial organofluorine chemistry. The following protocol outlines the general procedure for this electrochemical fluorination method.
Caption: A simplified workflow of the Simons electrochemical fluorination process.
Experimental Protocol: Perfluorination via the Simons ECF Process
-
Electrochemical Cell: A specialized electrochemical cell resistant to anhydrous hydrogen fluoride (HF) is used. The cell is typically constructed from materials such as steel or copper. It contains a pack of alternating nickel anodes and steel or nickel cathodes.[6]
-
Electrolyte Preparation: The cell is charged with anhydrous liquid hydrogen fluoride, which serves as both the solvent and the fluorine source. The organic compound to be fluorinated is then dissolved in the HF. The concentration of the organic substrate is typically kept low.
-
Electrolysis: A direct current is passed through the cell at a potential of approximately 5-6 volts.[6] This voltage is sufficient to effect fluorination at the nickel anode but is below the potential required for the generation of elemental fluorine. Hydrogen gas is evolved at the cathode.
-
Product Collection and Separation: The gaseous products, which include hydrogen, perfluorinated organic compounds, and some partially fluorinated byproducts, exit the cell. The fluorinated compounds are separated from the hydrogen gas by condensation in cold traps.
-
Purification: The condensed fluorinated products are then purified, typically by fractional distillation, to isolate the desired perfluorinated compound.
Quantitative Data: Physical Properties and Reaction Yields
The unique physical properties of aliphatic fluorinated hydrocarbons are a direct result of the strong carbon-fluorine bond and the high electronegativity of fluorine. The following tables summarize key physical properties of some early C1-C2 aliphatic fluorinated and chlorofluorinated hydrocarbons, as well as typical yields for the Swarts and Simons reactions.
Table 1: Physical Properties of Selected C1 Aliphatic Fluorinated Hydrocarbons
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Fluoromethane | CH₃F | 34.03 | -78.4 | -137.8 |
| Difluoromethane | CH₂F₂ | 52.02 | -51.6 | -136 |
| Trifluoromethane | CHF₃ | 70.01 | -82.1 | -155.2 |
| Tetrafluoromethane | CF₄ | 88.00 | -127.8 | -183.6 |
| Trichlorofluoromethane | CCl₃F | 137.37 | 23.7 | -111 |
| Dichlorodifluoromethane | CCl₂F₂ | 120.91 | -29.8 | -157.7 |
| Chlorotrifluoromethane | CClF₃ | 104.46 | -81.5 | -181 |
Data sourced from various chemical handbooks and databases.[1][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Table 2: Physical Properties of Selected C2 Aliphatic Fluorinated Hydrocarbons
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Fluoroethane | C₂H₅F | 48.06 | -37.1 | -143.2 |
| 1,1-Difluoroethane | C₂H₄F₂ | 66.05 | -24.7 | -117 |
| 1,1,1-Trifluoroethane | C₂H₃F₃ | 84.04 | -47.6 | -111.3 |
Data sourced from various chemical handbooks and databases.[7][28][29][31][33][34][35][36][37][38]
Table 3: Typical Yields of Historical Fluorination Reactions
| Reaction Type | Substrate | Product | Reported Yield (%) |
| Swarts Reaction | Alkyl Chlorides/Bromides | Alkyl Fluorides | Generally high, can exceed 90% |
| Swarts Reaction (variant) | Chloroform | Dichlorofluoromethane | Variable, depends on conditions |
| Simons ECF | Acetic Acid | Trifluoroacetyl Fluoride | 2.5 - 20 |
| Simons ECF | Acetic Anhydride | Trifluoroacetyl Fluoride | 15 - 40 |
| Simons ECF | Diethyl Ether | Perfluorodiethyl Ether | Low to moderate |
| Simons ECF | Octanoyl Chloride | Perfluorooctanoyl Fluoride | High |
Yields are approximate and can vary significantly based on specific reaction conditions.[33][39][40][41]
The Double-Edged Sword: Environmental Impact and the Path Forward
The remarkable stability of many aliphatic fluorinated hydrocarbons, particularly chlorofluorocarbons (CFCs), proved to be a significant environmental liability. In the 1970s, scientists discovered that CFCs were migrating to the stratosphere and, upon exposure to ultraviolet radiation, were releasing chlorine atoms that catalytically destroyed the ozone layer. This discovery led to the landmark Montreal Protocol in 1987, which phased out the production of ozone-depleting substances.
The search for alternatives to CFCs has driven further innovation in organofluorine chemistry, leading to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). While these compounds have a lower or zero ozone depletion potential, many are potent greenhouse gases. The ongoing challenge for chemists is to design and synthesize new generations of fluorinated compounds that possess the desirable properties of their predecessors without the adverse environmental consequences.
Conclusion
The discovery and development of aliphatic fluorinated hydrocarbons represent a fascinating chapter in the history of chemistry, characterized by serendipitous discoveries, targeted innovation, and a growing awareness of the environmental impact of chemical technologies. From the foundational work of Swarts to the industrial-scale processes of Simons, the ability to manipulate the carbon-fluorine bond has had a profound and lasting impact on our world. For today's researchers, this history serves as both an inspiration and a cautionary tale, highlighting the immense potential of chemical innovation while underscoring the critical importance of sustainable and environmentally conscious design.
References
- 1. Fluoromethane [drugfuture.com]
- 2. byjus.com [byjus.com]
- 3. Swarts Reaction [unacademy.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. arkema.com [arkema.com]
- 8. 75-69-4 CAS MSDS (Trichlorofluoromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. DICHLORODIFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 10. Chlorotrifluoromethane | CClF3 | CID 6392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. docs.airliquide.com.au [docs.airliquide.com.au]
- 12. webqc.org [webqc.org]
- 13. Fluoromethane - Wikipedia [en.wikipedia.org]
- 14. Tetrafluoromethane [chemeurope.com]
- 15. DICHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Trifluoromethane CAS#: 75-46-7 [m.chemicalbook.com]
- 17. ecetoc.org [ecetoc.org]
- 18. Carbon tetrafluoride | CF4 | CID 6393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. R32 - Difluoromethane, the new refrigerant gas - Thermokey [thermokey.com]
- 20. Trichlorofluoromethane [chemlin.org]
- 21. Chlorotrifluoromethane | 75-72-9 | Benchchem [benchchem.com]
- 22. sinteco-srl.com [sinteco-srl.com]
- 23. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. DIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. CAS 593-53-3: Fluoromethane | CymitQuimica [cymitquimica.com]
- 26. CHLOROTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 27. Tetrafluoromethane (CF4) | EFC Gases [efcgases.com]
- 28. CAS 75-37-6: 1,1-Difluoroethane | CymitQuimica [cymitquimica.com]
- 29. ICSC 1729 - 1,1-DIFLUOROETHANE [chemicalsafety.ilo.org]
- 30. messer.es [messer.es]
- 31. 1,1,1-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 32. TETRAFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 33. 1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 34. 1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. 1,1-Difluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 36. 1,1,1-trifluoroethane [chemister.ru]
- 37. 1,1,1-Trifluoroethane - Wikipedia [en.wikipedia.org]
- 38. 1,1,1-Trifluoroethane | C2H3F3 | CID 9868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. Difluoromethane | CH2F2 | CID 6345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]
- 41. careers360.com [careers360.com]
Initial Reactivity Studies of 1-Fluorohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorohexane is a saturated haloalkane characterized by a fluorine atom attached to the terminal carbon of a six-carbon chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that renders fluoroalkanes, including this compound, significantly less reactive than their chloro-, bromo-, and iodo-alkane counterparts.[1][2][3] This inherent stability, however, also imparts unique physicochemical properties that are of interest in various fields, including materials science and as intermediates in the synthesis of more complex fluorinated molecules. This technical guide provides an overview of the initial reactivity studies of this compound, focusing on its behavior in fundamental organic reactions. Due to the compound's low reactivity, quantitative kinetic data in the scientific literature is scarce; this document summarizes the available qualitative and semi-quantitative findings and provides generalized experimental protocols based on analogous reactions with other haloalkanes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃F | [4] |
| Molecular Weight | 104.17 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 91-93 °C | [4] |
| Density | 0.779 g/mL at 25 °C | [4] |
| C-F Bond Energy | ~485 kJ/mol | [1] |
Reactivity Profile
The reactivity of this compound is dominated by the strength of the carbon-fluorine bond, making it a poor substrate for many common reactions of alkyl halides.
Nucleophilic Substitution and Elimination Reactions
Nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions are fundamental transformations for alkyl halides. However, the fluoride ion is a very poor leaving group due to its high basicity and the exceptional strength of the C-F bond. Consequently, this compound is highly resistant to these reactions under standard conditions.[1][5]
-
Sₙ2 Reactions: The bimolecular nucleophilic substitution (Sₙ2) mechanism requires a backside attack by a nucleophile, leading to the displacement of the leaving group. The high energy barrier to breaking the C-F bond makes this process extremely slow for this compound. Even with strong nucleophiles, harsh reaction conditions are typically required, and yields are often low.
-
Sₙ1 Reactions: The unimolecular nucleophilic substitution (Sₙ1) mechanism proceeds through a carbocation intermediate. The formation of a primary carbocation from this compound is highly unfavorable, making the Sₙ1 pathway unlikely.
-
Elimination Reactions: Elimination reactions (E2 and E1) to form hexene are also disfavored. The E2 mechanism requires a strong base to abstract a proton anti-periplanar to the leaving group. While strong, hindered bases can promote elimination over substitution, the poor leaving group ability of fluoride remains a significant kinetic barrier.[6][7] The E1 mechanism is improbable due to the instability of the primary carbocation intermediate.[5]
Reaction with Organometallic Reagents
While resistant to traditional nucleophiles, this compound exhibits reactivity with certain highly reactive organometallic species.
Grignard Reagent Formation: this compound can react with highly activated magnesium to form the corresponding Grignard reagent, hexylmagnesium fluoride. The formation of Grignard reagents from fluoroalkanes is notoriously difficult and often requires specialized activation of the magnesium, for instance, by using Rieke magnesium or mechanochemical methods.[8] Standard magnesium turnings are generally unreactive. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.
Oxidative Addition to Metal Complexes: There is evidence of this compound undergoing oxidative addition to a low-valent aluminum(I) complex. This reaction proceeds under mild conditions, highlighting the ability of highly reactive metal centers to cleave the strong C-F bond. While specific quantitative data for this reaction with this compound is not provided, it represents a key area of its reactivity.
Experimental Protocols
Detailed experimental protocols for reactivity studies of this compound are not widely published. The following are generalized procedures based on known reactions of haloalkanes and should be adapted and optimized for this compound, with the expectation of significantly slower reaction rates.
General Protocol for Attempted Nucleophilic Substitution
Objective: To assess the reactivity of this compound with a representative strong nucleophile (e.g., sodium ethoxide).
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of sodium ethoxide in anhydrous ethanol.
-
Add a stoichiometric equivalent of this compound to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress over an extended period (e.g., 24-72 hours) by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Analyze the GC-MS data for the consumption of this compound and the formation of any substitution (hexyl ethyl ether) or elimination (hexene) products.
-
Due to the low reactivity, it is anticipated that little to no product formation will be observed under these conditions.
General Protocol for Grignard Reagent Formation (Conceptual)
Objective: To prepare hexylmagnesium fluoride from this compound using activated magnesium.
Materials:
-
This compound
-
Activated magnesium (e.g., Rieke magnesium or magnesium turnings with an activating agent like iodine)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
External electrophile (e.g., benzaldehyde) for trapping the Grignard reagent
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere, equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Place the activated magnesium in the flask.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. Initiation of the reaction may require gentle heating or the addition of a crystal of iodine.
-
Once the reaction initiates (indicated by a color change or gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
To confirm the formation of the Grignard reagent, the resulting solution can be quenched with an electrophile like benzaldehyde, and the product (1-phenylheptan-1-ol) can be isolated and characterized.
Visualizations
Logical Relationship of this compound Reactivity
The following diagram illustrates the general reactivity landscape of this compound, highlighting the high activation energy barriers for common reaction pathways.
Caption: Reactivity pathways of this compound.
Experimental Workflow for Reactivity Screening
The following diagram outlines a general workflow for screening the reactivity of this compound with various nucleophiles.
Caption: Workflow for kinetic analysis of this compound reactions.
Conclusion
This compound is a valuable model compound for studying the fundamental principles of chemical reactivity, particularly the influence of the exceptionally strong carbon-fluorine bond. Its low reactivity towards common nucleophilic substitution and elimination reactions makes it a challenging substrate but also highlights the necessity of powerful reagents, such as highly activated metals or low-valent transition metal complexes, to effect its transformation. Further research into the quantitative kinetics of its reactions is warranted to provide a more complete understanding of its chemical behavior and to unlock its potential in synthetic applications. The development of detailed and reproducible experimental protocols is a crucial first step in this endeavor.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. siue.edu [siue.edu]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. allen.in [allen.in]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Fluorohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-fluorohexane in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorinated compounds.
Introduction
This compound is a colorless liquid and a member of the haloalkane family of organic compounds.[1][2] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable reagent and solvent in various organic transformations. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can influence reaction outcomes, offering advantages in terms of selectivity and stability. This document outlines the synthesis of this compound, its key applications in forming organometallic reagents, and its potential as a solvent in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application as a solvent and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [3] |
| Molecular Weight | 104.17 g/mol | [3] |
| Boiling Point | 92-93 °C | [4] |
| Density | 0.8 g/mL at 25 °C | [5] |
| Refractive Index | 1.3755 (20 °C) | [5] |
| Solubility | Soluble in ether and benzene | [1] |
Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction from more readily available 1-haloalkanes. A common method involves the reaction of 1-chlorohexane or 1-bromohexane with potassium fluoride.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-chlorohexane or 1-bromohexane
-
Potassium fluoride (anhydrous)
-
Ethylene glycol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous potassium fluoride in ethylene glycol with stirring.
-
Add 1-chlorohexane or 1-bromohexane to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation to obtain the pure product.
Applications in Organic Synthesis
Formation of Hexylmagnesium Fluoride (A Grignard Reagent)
A significant application of this compound is in the preparation of the corresponding Grignard reagent, hexylmagnesium fluoride.[1] This organometallic compound serves as a powerful nucleophile for the formation of new carbon-carbon bonds, enabling the introduction of a hexyl group into various molecules.
Materials:
-
This compound
-
Activated magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Place the activated magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting solution of hexylmagnesium fluoride is ready for use in subsequent reactions.
This compound as a Solvent in Nucleophilic Substitution Reactions
While less common than other haloalkanes, this compound can be used as a non-polar solvent in certain organic reactions. Its fluorinated nature can offer different solubility and reactivity profiles compared to its non-fluorinated counterparts.
Materials:
-
Substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., an amine, alkoxide, or cyanide)
-
This compound (as solvent)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a dry round-bottom flask, dissolve the substrate in this compound under an inert atmosphere.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. While direct applications of this compound in the synthesis of specific drugs are not widely documented in publicly available literature, the hexyl group is a common lipophilic moiety in many pharmaceutical compounds. The use of hexylmagnesium fluoride derived from this compound provides a pathway to introduce this group into drug scaffolds.
Safety Information
This compound is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical with applications as a reagent for the formation of Grignard reagents and as a potential solvent in organic synthesis. The protocols provided in this document offer a starting point for its use in the laboratory. Further research into its applications, particularly in the synthesis of complex molecules and drug analogues, is warranted.
References
1-Fluorohexane as a reagent in fluorination reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorohexane (CH₃(CH₂)₅F) is a saturated halogenated hydrocarbon.[1] Unlike many other organofluorine compounds that are designed to be reactive fluorinating agents, this compound is characterized by its chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making compounds like this compound generally unreactive as fluoride donors under normal conditions.
These application notes provide an overview of the synthesis, properties, and primary applications of this compound. While not employed as a reagent for fluorination reactions, its synthesis is a classic example of nucleophilic fluorination, and its stability is instructive for understanding the behavior of fluoroalkanes in chemical and biological systems.
Physicochemical Properties
This compound is a colorless liquid with properties that are valuable in various laboratory settings.[1][2] A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2] |
| Molar Mass | 104.168 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.8 g/cm³ | [1] |
| Melting Point | -103 °C | [1] |
| Boiling Point | 92–93 °C | [1] |
| Solubility | Soluble in ether and benzene | [1] |
| CAS Number | 373-14-8 | [1] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves a nucleophilic substitution reaction where a halide in a hexane derivative is replaced by fluoride. This is typically achieved by reacting 1-chlorohexane or 1-bromohexane with a fluoride salt.[1]
General Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 1-Bromohexane
This protocol is adapted from established methods for the synthesis of fluoroalkanes.
Materials:
-
1-Bromohexane
-
Anhydrous potassium fluoride (KF), finely powdered
-
Ethylene glycol, dry
-
Three-necked round-bottomed flask
-
Stirrer
-
Dropping funnel
-
Fractionating column and condenser
-
Heating mantle
Procedure:
-
Setup: Assemble a dry 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a 100 mL dropping funnel, and a short fractionating column connected to a condenser and receiving flask.
-
Reagents: To the flask, add 116 g (2.0 moles) of anhydrous, finely powdered potassium fluoride and 200 g of dry ethylene glycol.
-
Reaction: Heat the mixture in the flask to a bath temperature of 160–170 °C with stirring.
-
Addition of Substrate: Add 165 g (1.0 mole) of 1-bromohexane dropwise from the dropping funnel over approximately 5 hours. During the addition, the product will begin to distill over at a head temperature of 60–90 °C.
-
Isolation: After the addition is complete, lower the bath temperature to 110–120 °C. To maximize the recovery of the product, draw a slow stream of air through the apparatus by connecting the side arm of the receiver to a water pump.
-
Purification: Combine all the distillates. The crude product is then purified by fractional distillation. A small forerun of 1-hexene may be collected first, followed by the this compound fraction at 89–92 °C.
Expected Yield: 40-45%
Applications of this compound
Contrary to what might be inferred from its name, this compound is not used as a reagent in fluorination reactions due to the high strength and inertness of the C-F bond. Its primary applications are:
-
Solvent: Its properties make it useful as a solvent in specific organic reactions.[1]
-
Model Compound: It serves as a model compound in physical chemistry for studying the physicochemical properties of fluorinated hydrocarbons.[1]
-
Intermediate in Synthesis: While the C-F bond is strong, the rest of the molecule can be functionalized. For example, it can react with activated magnesium to form a Grignard reagent (C₆H₁₃MgF).[1]
Reactivity and Stability: The Carbon-Fluorine Bond
The defining feature of this compound, and fluoroalkanes in general, is the stability of the carbon-fluorine bond. This stability is a key consideration for researchers in drug development, as the introduction of fluorine can block metabolic pathways.
C-F Bond Activation
Activating the C-F bond in fluoroalkanes is a significant challenge in organic chemistry and typically requires harsh conditions or specialized transition metal catalysts. Research has shown that certain titanium complexes can dehydrofluorinate this compound, demonstrating that C-F bond cleavage is possible but not facile. This inherent stability is the reason this compound does not act as a fluoride donor in standard fluorination reactions.
Caption: Reactivity logic for this compound.
Conclusion
This compound is a valuable compound for understanding the fundamental properties of fluoroalkanes. While its synthesis is a practical example of a nucleophilic fluorination reaction, its chemical stability, owing to the strong C-F bond, precludes its use as a fluorinating agent. For researchers in drug development and materials science, the inertness of the C-F bond in such molecules is a critical design feature for enhancing metabolic stability and tuning molecular properties.
References
Application Notes and Protocols: Grignard Reaction with 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from organofluorides is a challenging transformation due to the high bond strength of the carbon-fluorine bond. Standard methods using magnesium turnings are typically ineffective. This document provides a detailed experimental protocol for the successful formation of a Grignard reagent from 1-fluorohexane using highly reactive Rieke® magnesium. The subsequent reaction of the generated hexylmagnesium fluoride with an electrophile is also detailed, offering a viable pathway for the incorporation of the hexyl moiety into various molecular scaffolds. This protocol is intended for researchers in organic synthesis and drug development who wish to utilize fluoroalkanes as precursors for organometallic reagents.
Introduction
Grignard reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.[1] Typically, they are prepared from organochlorides, bromides, or iodides, with the reactivity order being R-I > R-Br > R-Cl.[2] Organofluorides are generally considered unreactive towards magnesium under standard conditions.[1][3] However, the use of highly activated magnesium, such as Rieke® magnesium, enables the formation of Grignard reagents from these less reactive organohalides.[4] Alkyl fluorides can be converted to their corresponding magnesium fluorides at low temperatures, such as -78 °C, in the presence of active magnesium.[5] These fluoro-Grignard reagents can then participate in conventional reactions with various electrophiles.[5]
This application note details a two-stage protocol: the preparation of highly reactive Rieke® magnesium and its subsequent use for the formation of hexylmagnesium fluoride from this compound, followed by a reaction with benzaldehyde as a model electrophile.
Data Presentation
Table 1: Reactivity and Typical Yields of Alkyl Halides in Grignard Formation
| Alkyl Halide Type | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[2] |
| Alkyl Bromide (R-Br) | High | ~285 | 80-90% | Commonly used for a good balance of reactivity and stability. |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or magnesium activation.[2] |
| Alkyl Fluoride (R-F) | Very Low | ~452 | Low to Moderate* | Requires highly activated magnesium (e.g., Rieke® Mg) for successful reaction.[3][5] |
*Yields are highly dependent on the quality of the activated magnesium and the specific reaction conditions. A related reaction using 1-fluorooctane with Rieke® magnesium and CO2 reported a yield of 89%.
Table 2: Materials and Reagents for the Experimental Protocol
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| Magnesium Chloride | MgCl₂ | 95.21 | Anhydrous, 99.9% | Sigma-Aldrich |
| Potassium | K | 39.10 | Solid | Sigma-Aldrich |
| This compound | C₆H₁₃F | 104.17 | 99% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | 99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Fisher Scientific |
Experimental Protocols
Part A: Preparation of Rieke® Magnesium
This procedure is adapted from the method described in Organic Syntheses.[5]
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a rubber septum. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with anhydrous magnesium chloride (4.76 g, 50 mmol) and freshly cut potassium metal (3.91 g, 100 mmol) under a positive pressure of inert gas. Anhydrous tetrahydrofuran (THF, 100 mL) is then added via cannula.
-
Reduction Reaction: The mixture is stirred vigorously and heated to reflux. The formation of a black or dark gray powder, which is the highly reactive magnesium, should commence within minutes. The reaction is refluxed for at least 3 hours to ensure complete reduction.
-
Isolation of Activated Magnesium: After cooling to room temperature, the stirring is stopped, and the black magnesium powder is allowed to settle. The supernatant, containing potassium chloride, can be carefully removed via cannula. Fresh, anhydrous THF (100 mL) is then added to the activated magnesium.
Part B: Grignard Reaction with this compound and Benzaldehyde
-
Grignard Reagent Formation: The flask containing the suspension of Rieke® magnesium in THF is cooled to -78 °C using a dry ice/acetone bath. A solution of this compound (5.21 g, 50 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Reaction with Electrophile: A solution of anhydrous benzaldehyde (5.06 g, 47.7 mmol) in anhydrous THF (20 mL) is added dropwise to the Grignard reagent at -78 °C over 30 minutes. The reaction is allowed to stir at this temperature for 1 hour and then gradually warmed to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (50 mL) while cooling in an ice bath. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product (1-phenylheptan-1-ol) is purified by column chromatography on silica gel.
Visualizations
References
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1-Fluorohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorohexane is a linear, monofluorinated alkane that presents unique properties as a non-polar, aprotic solvent. The presence of a single fluorine atom on the hexyl chain imparts distinct physicochemical characteristics compared to its non-fluorinated analog, hexane. These properties, including a higher density and a different polarity profile, make this compound an interesting candidate for various applications in organic synthesis, analytical chemistry, and as a potential vehicle for drug delivery. This document provides an overview of the applications of this compound, complete with detailed experimental protocols and supporting data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its application as a solvent and for the design of experimental procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2] |
| Molecular Weight | 104.17 g/mol | [2] |
| CAS Number | 373-14-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.8 g/cm³ at 25 °C | [1] |
| Boiling Point | 92-93 °C | [1] |
| Melting Point | -103 °C | [1] |
| Solubility | Soluble in ether and benzene.[1] Low solubility in water. | [3] |
Applications in Organic Synthesis
Due to its non-polar and aprotic nature, this compound can serve as a solvent for a variety of organic reactions, particularly those involving non-polar reactants and intermediates. Its higher boiling point compared to diethyl ether can be advantageous for reactions requiring elevated temperatures.
Protocol 1: Grignard Reagent Formation
This compound can be used as a solvent for the formation of Grignard reagents, which are pivotal in the formation of carbon-carbon bonds. The polarity of this compound can influence the reactivity and stability of the Grignard reagent.
Objective: To prepare a Grignard reagent (e.g., Phenylmagnesium Bromide) using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
This compound (anhydrous)
-
Iodine crystal (as an initiator)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas.
-
Add magnesium turnings to the flask.
-
Place a single crystal of iodine into the flask to help initiate the reaction.
-
Add a small volume of anhydrous this compound to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous this compound.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture under reflux until the magnesium has been consumed.
-
The resulting solution of Phenylmagnesium Bromide in this compound is now ready for use in subsequent reactions.
Workflow for Grignard Reagent Formation:
Caption: Workflow for the preparation of a Grignard reagent in this compound.
Applications in Drug Development
The unique properties of fluorinated solvents are of interest in drug development, particularly for the solubilization and delivery of poorly water-soluble drug candidates.[4][5] this compound, as a semifluorinated alkane, can be explored as a vehicle for lipophilic drugs.[5]
Protocol 2: Determination of Drug Candidate Solubility
This protocol outlines a method to determine the kinetic solubility of a poorly water-soluble drug candidate in this compound.
Objective: To quantify the solubility of a model drug candidate (e.g., a novel kinase inhibitor) in this compound at a specified temperature.
Materials:
-
Drug candidate (solid)
-
This compound (HPLC grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the solid drug candidate to vials containing a known volume of this compound.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved drug.
-
Calculate the solubility of the drug candidate in this compound (e.g., in mg/mL).
Solubility Screening Workflow:
Caption: General workflow for determining the solubility of a drug in this compound.
Applications in Analytical Chemistry
This compound can be used as a solvent for non-polar compounds in various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: NMR Sample Preparation
Objective: To prepare a sample for ¹H or ¹³C NMR analysis using this compound as the solvent.
Materials:
-
Compound of interest (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
This compound (or deuterated this compound-d13 if available)
-
NMR tube (clean and dry)
-
Pasteur pipette with glass wool
Procedure:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of this compound to the vial.
-
Gently agitate the vial to dissolve the compound completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside clean before inserting it into the NMR spectrometer.
-
If non-deuterated this compound is used, the spectrometer will need to be run in unlocked mode or with an external lock, and the solvent signals will be present in the spectrum.
Hypothetical Application in Targeted Drug Delivery
This compound can be conceptualized as a component of a delivery system for a targeted therapeutic agent. For instance, a lipophilic kinase inhibitor could be formulated in a this compound-based emulsion to enhance its delivery to cancer cells. The following diagram illustrates a hypothetical signaling pathway where such a drug would act.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by a kinase inhibitor delivered via a this compound-based formulation.
References
Safe handling and storage procedures for 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 1-Fluorohexane in a laboratory setting. It includes comprehensive safety information, a detailed experimental protocol for a common reaction, and visual guides to reinforce best practices.
Hazard and Safety Information
This compound is a flammable and toxic liquid that requires careful handling to minimize risks. It can cause irritation to the skin, eyes, and respiratory tract.[1][2] Long-term exposure may lead to changes in bones and joints.[3]
GHS Hazard Classification
-
Flammable Liquids: Category 3[1]
-
Acute Toxicity (Oral): Category 3[1]
-
Acute Toxicity (Dermal): Category 3[1]
-
Acute Toxicity (Inhalation): Category 3[1]
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2[1]
-
Specific target organ toxicity – single exposure: Category 3 (Respiratory irritation)[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 373-14-8 |
| Molecular Formula | C₆H₁₃F |
| Molecular Weight | 104.17 g/mol |
| Appearance | Colorless liquid[4][5] |
| Boiling Point | 92-93 °C (198-199 °F)[6] |
| Melting Point | -103 °C (-153 °F)[6] |
| Flash Point | 16 °C (60.8 °F)[3] |
| Density | 0.8 g/cm³[6] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).[7]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.
The logical relationship between the hazards of this compound and the required personal protective equipment is illustrated in the diagram below.
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3] Use non-sparking tools and explosion-proof equipment.[3] Ground and bond containers when transferring the material to prevent static discharge.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[3] Storage in a refrigerator or freezer designed for flammable materials is recommended.
The workflow for the safe handling and storage of this compound is outlined in the following diagram.
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases. The carbon-fluorine bond in this compound is generally strong, making the molecule relatively stable. However, it can react with activated metals.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable extinguishing media: Do not use a solid stream of water as it may spread the fire.
-
Specific hazards: this compound is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
Experimental Protocol: Preparation of Hexylmagnesium Fluoride
This protocol details the preparation of a Grignard reagent, hexylmagnesium fluoride, from this compound. Grignard reactions are highly exothermic and sensitive to moisture and air, requiring strict adherence to safety precautions.
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Safety Precautions
-
This reaction must be performed in a chemical fume hood.
-
All glassware must be oven-dried or flame-dried to remove any traces of water.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
An ice bath should be readily available to control the reaction temperature.
-
Ethers are highly flammable; ensure there are no open flames in the vicinity.
Procedure
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask. If the reaction is slow to start, a single crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of this compound in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine fades and bubbles form on the magnesium surface.
-
Addition of this compound: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Use of Grignard Reagent: The resulting solution of hexylmagnesium fluoride is now ready for use in subsequent reactions. It should be used immediately and not stored.
References
- 1. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory techniques involving 1-Fluorohexane. This document includes its synthesis, key reactions, and potential applications in analytical chemistry, supported by detailed experimental protocols and safety information.
Physicochemical Properties and Safety Data
This compound is a colorless liquid and a member of the aliphatic saturated halogenated hydrocarbon family.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a compound of interest in various chemical applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2][3] |
| Molar Mass | 104.17 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.8 g/cm³ at 25 °C | [1][3] |
| Boiling Point | 92-93 °C | [1][3] |
| Melting Point | -103 °C | [1] |
| Refractive Index (n²⁰/D) | 1.3755 | [3][4] |
| Solubility | Soluble in ether and benzene. | [1] |
Safety Summary:
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction using an alkyl halide and a fluoride salt. The following protocol is adapted from a procedure in Organic Syntheses.
Protocol 2.1: Synthesis of this compound from n-Hexyl Bromide
Reaction: CH₃(CH₂)₅Br + KF → CH₃(CH₂)₅F + KBr
Materials:
-
n-Hexyl bromide (1.0 mole, 165 g)
-
Anhydrous, finely powdered potassium fluoride (2.0 moles, 116 g)
-
Dry ethylene glycol (200 g)
-
500-mL three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
100-mL dropping funnel
-
Short fractionating column with thermometer
-
Downward double-surface condenser
-
Filter flask receiver
-
Heating bath
Procedure:
-
Set up the apparatus in a fume hood. Place the anhydrous potassium fluoride and dry ethylene glycol into the 500-mL three-necked flask.
-
Heat the flask in a heating bath to a temperature of 160–170 °C.
-
Add the n-hexyl bromide dropwise from the dropping funnel over a period of 5 hours. During the addition, a liquid will intermittently distill over at a temperature of 60–90 °C.
-
After the addition is complete, allow the bath temperature to cool to 110–120 °C.
-
To recover any remaining product from the reaction mixture, draw a slow stream of air through the apparatus while maintaining stirring.
-
Combine all the distillates and perform a fractional distillation at atmospheric pressure.
-
Collect the fraction boiling between 89–92 °C. This is the crude this compound.
-
The typical yield of crude n-hexyl fluoride is 46–48 g.[5]
Purification: The crude product can be purified to remove any unreacted alkenes by washing with a bromine solution.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
Grignard Reagent Formation
This compound can react with activated magnesium to form the corresponding Grignard reagent, hexylmagnesium fluoride.[1] However, the formation of Grignard reagents from organofluorides is generally more challenging than from their chloro, bromo, or iodo counterparts due to the high strength of the C-F bond.
Reaction: CH₃(CH₂)₅F + Mg(activated) → CH₃(CH₂)₅MgF
Note on Protocol: A standard, high-yield protocol for the direct reaction of this compound with magnesium is not readily available in the literature. One reported method involves the preparation of hexylmagnesium fluoride in low yield through the reaction of dihexylmagnesium with boron trifluoride etherate in diethyl ether.[6] Researchers attempting to synthesize this Grignard reagent directly should consider using highly activated magnesium (e.g., Rieke magnesium) and should be aware that the reaction may require forcing conditions and may result in low yields.
Caption: General workflow for gas chromatography analysis.
References
1-Fluorohexane: A Versatile Building Block for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Fluorohexane (CH₃(CH₂)₅F) is a monofluorinated alkane that is emerging as a valuable building block in materials science. The introduction of a single fluorine atom imparts unique physicochemical properties, including hydrophobicity, oleophobicity, and altered electronic characteristics, without the complete fluorination that can sometimes limit compatibility with other materials. These properties make this compound and its derivatives attractive for the development of a wide range of advanced materials, from specialized polymers and liquid crystals to functionalized surfaces and drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor in materials science.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃F | [1][2] |
| Molecular Weight | 104.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 92-93 °C | [1] |
| Melting Point | -103 °C | [1] |
| Density | ~0.8 g/cm³ | [1] |
| Solubility | Soluble in ether and benzene; insoluble in water. | [1] |
Application in Polymer Science: Building Fluorinated Side Chains
The incorporation of fluoroalkyl chains into polymers can significantly modify their surface energy, thermal stability, and chemical resistance. This compound can be derivatized into monomers suitable for polymerization, leading to polymers with precisely tailored properties.
Logical Workflow for Polymer Synthesis
The following diagram illustrates a general workflow for synthesizing polymers with 6-fluorohexyl side chains, starting from 1-bromo-6-fluorohexane, a key intermediate derived from 1,6-hexanediol.
Experimental Protocol: Synthesis of a Methacrylate Monomer with a 6-Fluorohexyl Side Chain
This protocol describes a representative synthesis of a methacrylate monomer functionalized with a 6-fluorohexyl group, starting from 1-bromo-6-fluorohexane.
Materials:
-
1-Bromo-6-fluorohexane
-
Potassium methacrylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Inhibitor for polymerization (e.g., 4-methoxyphenol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-6-fluorohexane (1 equivalent), potassium methacrylate (1.2 equivalents), and a catalytic amount of tetrabutylammonium bromide in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of an inhibitor to prevent polymerization.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 6-fluorohexyl methacrylate monomer.
Surface Modification with 6-Fluorohexyl Moieties
The low surface energy of fluorinated chains can be exploited to create hydrophobic and oleophobic surfaces. Self-assembled monolayers (SAMs) of thiol-terminated 6-fluorohexyl derivatives on gold surfaces are a common method to achieve this.
Workflow for Surface Modification via Self-Assembled Monolayers
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorohexane is a primary alkyl halide that presents unique challenges in nucleophilic substitution reactions. Organic fluorine is the weakest leaving group among the halogens in SN2 reactions due to the high strength of the carbon-fluorine (C-F) bond. Consequently, nucleophilic substitution reactions with this compound are generally very sluggish and often require harsh reaction conditions to proceed at a reasonable rate. These application notes provide an overview of the considerations for such reactions and generalized protocols for attempting nucleophilic substitution with common nucleophiles.
Challenges in Nucleophilic Substitution with this compound
The primary obstacle in using this compound as a substrate for nucleophilic substitution is the poor leaving group ability of the fluoride ion (F-). The C-F bond is the strongest among the carbon-halogen bonds, making it difficult to break. In contrast, other halogens like iodine are excellent leaving groups, as seen in the high reactivity of 1-iodoalkanes.
Reactions involving this compound are expected to be significantly slower than those with its chloro-, bromo-, and iodo-analogs. The reaction mechanism for primary alkyl halides like this compound is typically a bimolecular nucleophilic substitution (SN2). The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2][3]
General Considerations for Reaction Optimization
Due to the low reactivity of this compound, careful optimization of reaction conditions is crucial. Key parameters to consider include:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions.[4] These solvents can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "naked" and more reactive.[5] Protic solvents can solvate the nucleophile through hydrogen bonding, decreasing its nucleophilicity.[4][5]
-
Temperature: Elevated temperatures are often necessary to provide sufficient energy to overcome the high activation barrier of breaking the C-F bond.
-
Nucleophile: Strong, less sterically hindered nucleophiles will be more effective.
-
Reaction Time: Extended reaction times are typically required.
Data Presentation: Predicted Reactivity and Conditions
The following table summarizes the anticipated outcomes and suggested starting conditions for the reaction of this compound with common nucleophiles. These are generalized conditions and will likely require significant optimization.
| Nucleophile | Reagent Example | Product Example | Recommended Solvent | Typical Conditions | Estimated Yield (%) |
| Iodide | Sodium Iodide (NaI) | 1-Iodohexane | Acetone, DMF | 50-100 °C, 24-72 h | Very Low to Low |
| Azide | Sodium Azide (NaN₃) | 1-Azidohexane | DMF, DMSO | 80-120 °C, 24-72 h | Very Low to Low |
| Cyanide | Sodium Cyanide (NaCN) | Heptanenitrile | DMSO, DMF | 100-150 °C, 48-96 h | Very Low |
Note: The estimated yields are speculative and reflect the anticipated difficulty of these reactions. In many cases, no reaction may be observed under standard conditions.
Experimental Protocols
Important Safety Note: These protocols involve potentially hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium azide and sodium cyanide are highly toxic.[6][7][8]
Protocol 1: Reaction with Sodium Iodide (Finkelstein-type Reaction)
This protocol describes a Finkelstein-type reaction to synthesize 1-iodohexane from this compound. The equilibrium of this reaction is expected to lie far to the left, favoring the starting materials.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone or DMF
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add sodium iodide (1.5 equivalents) and anhydrous acetone or DMF.
-
Stir the mixture to dissolve the sodium iodide.
-
Add this compound (1.0 equivalent) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (if a suitable visualization method is available). Expect very slow conversion.
-
After 24-72 hours, cool the reaction mixture to room temperature.
-
If a precipitate has formed (NaF), remove it by filtration.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium thiosulfate solution (to remove any trace of iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Reaction with Sodium Azide
This protocol aims to synthesize 1-azidohexane. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous DMF or DMSO
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 equivalents) and anhydrous DMF or DMSO.
-
Heat the suspension to 80-120 °C with stirring.
-
Add this compound (1.0 equivalent) dropwise to the heated suspension.
-
Maintain the reaction at high temperature and monitor its progress by IR spectroscopy (looking for the appearance of the azide stretch at ~2100 cm⁻¹) or GC-MS.
-
After 24-72 hours, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer multiple times with water to remove the DMF/DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Do not heat the crude azide product to dryness.
-
Purify the product by distillation under reduced pressure.
Protocol 3: Reaction with Sodium Cyanide
This protocol describes the synthesis of heptanenitrile. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous DMSO
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add sodium cyanide (1.5 equivalents) and anhydrous DMSO.
-
Heat the mixture to 100-150 °C with vigorous stirring.
-
Add this compound (1.0 equivalent) dropwise.
-
Maintain the reaction at a high temperature for 48-96 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing diethyl ether and a large volume of water.
-
Separate the layers and wash the organic layer extensively with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Visualizations
Experimental Workflow for Nucleophilic Substitution
The following diagram outlines the general workflow for performing a nucleophilic substitution reaction with this compound.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Sodium cyanide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Fluorohexane and the Scope of Fluoropolymers
This compound is a saturated haloalkane, and due to the absence of a polymerizable functional group, such as a carbon-carbon double bond or a reactive ring structure, it is not utilized as a monomer in polymer synthesis.[1] Its primary applications in organic chemistry are as a reagent or a solvent.[1] However, the broader class of fluorinated organic compounds is of immense importance in polymer science. The incorporation of fluorine atoms into a polymer backbone or its side chains imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique electronic characteristics.
These properties make fluoropolymers indispensable in a vast array of applications, from high-performance coatings and seals in the aerospace and chemical industries to advanced materials in medical devices, drug delivery systems, and lithium-ion batteries. This document provides detailed application notes and experimental protocols for the synthesis of selected, highly relevant fluoropolymers, illustrating the principles and techniques central to this field.
Application Note 1: Poly(vinylidene fluoride) (PVDF) Synthesis
Poly(vinylidene fluoride) (PVDF) is a semi-crystalline, high-performance thermoplastic synthesized from the monomer 1,1-difluoroethene. Its excellent chemical resistance, thermal stability, and unique piezoelectric and pyroelectric properties make it a material of choice for applications ranging from industrial coatings and filtration membranes to sensors and biomedical devices. The polymerization of 1,1-difluoroethene can be achieved through several methods, most commonly free-radical polymerization via suspension or emulsion techniques. The choice of method significantly impacts the final properties of the polymer.
Experimental Protocols for PVDF Synthesis
Suspension polymerization is a heterogeneous process where droplets of the 1,1-difluoroethene monomer are dispersed in an aqueous medium. An oil-soluble initiator triggers polymerization within these droplets, leading to the formation of solid PVDF beads.
Materials:
-
1,1-Difluoroethene monomer
-
Deionized water
-
Suspending agent (e.g., methylcellulose, polyvinyl alcohol)
-
Initiator (e.g., di-isopropyl peroxydicarbonate - IPP)
-
Chain transfer agent (e.g., ethyl acetate)
Equipment:
-
High-pressure stainless steel autoclave with a stirrer
-
Vacuum pump
-
Nitrogen source
-
Heating and cooling system
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Purge the reactor with high-purity nitrogen to remove oxygen.
-
Charging the Reactor:
-
Add deionized water to the autoclave.
-
Add the suspending agent and any other dispersing agents.
-
Introduce the liquid 1,1-difluoroethene monomer into the reactor.
-
Add the initiator (e.g., di-isopropyl peroxydicarbonate).
-
Add the chain transfer agent (e.g., ethyl acetate) to control molecular weight.
-
-
Polymerization:
-
Raise the temperature to initiate polymerization (e.g., 26 °C).
-
Maintain the reaction for a specified duration (e.g., 13 hours), during which the polymerization pressure will typically be in the range of 2.1 to 7.0 MPa.
-
-
Work-up:
-
Terminate the reaction by cooling the reactor and venting the unreacted monomer.
-
Wash the resulting polymer slurry with deionized water.
-
Dry the polymer beads in an oven at 80 °C for 20 hours to obtain a fine powder.
-
Emulsion polymerization is another heterogeneous technique where 1,1-difluoroethene is polymerized in an aqueous phase containing a surfactant and a water-soluble initiator. This method typically produces smaller polymer particles, forming a stable latex.
Materials:
-
1,1-Difluoroethene monomer
-
Deionized water
-
Emulsifier/Surfactant (e.g., anionic surfactant)
-
Initiator (e.g., potassium persulfate)
-
Buffer solution
Equipment:
-
High-pressure stainless steel autoclave with a stirrer
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation: Purge the autoclave with nitrogen to remove oxygen.
-
Charging the Reactor:
-
Add deionized water, emulsifier, and buffer to the autoclave.
-
Pressurize the reactor with 1,1-difluoroethene monomer to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 80 °C).
-
-
Initiation: Inject an aqueous solution of the water-soluble initiator (e.g., potassium persulfate) to start the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature and pressure. The monomer can be continuously fed to maintain the pressure.
-
Work-up: After the desired reaction time, cool the reactor and vent the residual monomer. The resulting product is a stable aqueous dispersion (latex) of PVDF. The solid polymer can be isolated by coagulation (e.g., by adding a salt or acid), followed by washing and drying.
Quantitative Data for PVDF Synthesis
| Parameter | Suspension Polymerization | Emulsion Polymerization |
| Initiator | Di-isopropyl peroxydicarbonate (IPP) | Potassium persulfate (KPS) |
| Dispersing Agent | Methylcellulose / Polyvinyl alcohol | Anionic Surfactant |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 26–60 °C | 75–90 °C |
| Pressure | 2.1–7.0 MPa | 2.0–3.8 MPa |
| Typical Reaction Time | 13–22 hours | ~14 hours |
| Polymer Particle Size | > 50 µm | 0.2–0.5 µm |
Workflow Diagrams for PVDF Synthesis
Caption: Workflow for the Suspension Polymerization of 1,1-Difluoroethene.
Caption: Workflow for the Emulsion Polymerization of 1,1-Difluoroethene.
Application Note 2: Poly(fluoroacrylate) Synthesis
Fluorinated polyacrylates are a versatile class of polymers where fluoroalkyl groups are incorporated as side chains. These polymers are known for their exceptionally low surface energy, leading to applications in hydrophobic and oleophobic coatings, low-friction surfaces, and advanced biomaterials. The properties can be tuned by changing the length and structure of the fluoroalkyl side chain. They are typically synthesized via free-radical polymerization of the corresponding fluoroalkyl acrylate monomer.
Experimental Protocol for Poly(1H,1H-perfluorohexyl acrylate) Synthesis
This protocol describes the solution polymerization of 1H,1H-perfluorohexyl acrylate using AIBN as a thermal initiator.
Materials:
-
1H,1H-Perfluorohexyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethyl acetate)
-
Non-solvent for precipitation (e.g., methanol or hexane)
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Vacuum line for degassing
Procedure:
-
Monomer and Initiator Preparation:
-
Dissolve the 1H,1H-perfluorohexyl acrylate monomer and AIBN initiator in the anhydrous solvent within the Schlenk flask.
-
-
Degassing:
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
Place the flask in a preheated oil bath (e.g., 60-70 °C) and stir the reaction mixture under an inert atmosphere.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
-
Purification:
-
Redissolve the polymer in a small amount of the reaction solvent and re-precipitate it into the non-solvent to remove unreacted monomer and initiator fragments.
-
Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Quantitative Data for Poly(fluoroacrylate) Synthesis
| Parameter | Poly(1H,1H-perfluorohexyl acrylate) Synthesis |
| Monomer | 1H,1H-Perfluorohexyl acrylate |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 60–70 °C |
| Reaction Time | 24 hours |
| Monomer:Initiator Ratio | Typically 100:1 to 500:1 (molar) |
| Resulting Polymer | Amorphous solid |
| Molecular Weight (Mn) | Dependent on Monomer:Initiator ratio |
| Polydispersity (Đ) | Typically 1.5 - 2.5 for free radical polymerization |
Workflow Diagram for Poly(fluoroacrylate) Synthesis
Caption: Workflow for the Solution Polymerization of a Fluoroacrylate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Fluorohexane Synthesis
Welcome to the technical support center for the synthesis of 1-fluorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the nucleophilic substitution of a 1-haloalkane (e.g., 1-bromohexane or 1-chlorohexane) with a fluoride salt.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to identify and resolve the issue.
-
Sub-optimal Reaction Conditions: The balance between substitution (SN2) and elimination (E2) is critical. High temperatures can favor the formation of the elimination byproduct, 1-hexene.
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature. For many nucleophilic fluorinations, temperatures between 80-120°C are effective. It is crucial to monitor and control the temperature to avoid favoring the E2 elimination pathway.[1][2][3]
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring its progress using techniques like GC-MS. Insufficient reaction time will result in unreacted starting material, while excessively long times can lead to byproduct formation.[2]
-
-
-
Poor Quality of Reagents: The purity and preparation of your reagents, especially the fluoride source, are paramount.
-
Troubleshooting:
-
Potassium Fluoride (KF): Use spray-dried, anhydrous potassium fluoride for the best results.[4] Standard KF can be hygroscopic and the presence of water can lead to the formation of 1-hexanol as a byproduct. Ensure the KF is finely powdered to maximize its surface area.
-
Starting Material: Use a high-purity 1-haloalkane (1-bromohexane is generally more reactive than 1-chlorohexane). Impurities in the starting material can lead to undesired side reactions.
-
-
-
Inefficient Fluoride Ion Activity: The low solubility of potassium fluoride in many organic solvents can limit the availability of the fluoride nucleophile.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation more effectively than the anion, leaving the fluoride nucleophile more reactive.[5] However, in some cases, the addition of a small amount of water to an ionic liquid solvent has been shown to suppress elimination and increase the yield of the desired fluoroalkane.
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) to increase the solubility and reactivity of the fluoride salt in the organic phase. Crown ethers, such as 18-crown-6, are particularly effective at complexing the potassium ion, making the fluoride ion "naked" and more nucleophilic.[6][7][8]
-
-
Q2: I am observing significant amounts of 1-hexene in my crude product. How can I minimize this elimination byproduct?
A2: The formation of 1-hexene is a common issue and arises from the competing E2 elimination reaction.
-
Troubleshooting:
-
Lower Reaction Temperature: As mentioned previously, high temperatures favor elimination. Try running the reaction at the lower end of the effective temperature range.
-
Choice of Base/Nucleophile: While KF is a reasonably good nucleophile, its basicity can promote elimination. The choice of solvent can modulate this. In some systems, the presence of a small amount of water can suppress elimination.
-
Leaving Group: While bromide is a good leaving group, you might consider using a tosylate or mesylate as the leaving group, which can sometimes alter the SN2/E2 ratio.
-
Q3: My final product is contaminated with 1-hexanol. How did this happen and how can I remove it?
A3: The presence of 1-hexanol is almost always due to water in the reaction mixture. The fluoride ion can act as a base, generating hydroxide ions from water, which then act as a nucleophile to produce the alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and spray-dried potassium fluoride.
-
Purification: 1-hexanol has a significantly higher boiling point (approx. 157 °C) than this compound (approx. 93 °C). Therefore, fractional distillation is an effective method for separating the two.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material: 1-bromohexane or 1-chlorohexane?
A1: 1-Bromohexane is generally the preferred starting material. The bromide ion is a better leaving group than the chloride ion, leading to a faster reaction rate for the SN2 substitution.[12][13]
Q2: What is "spray-dried" potassium fluoride and why is it recommended?
A2: Spray-dried potassium fluoride is a form of KF that has a high surface area and is anhydrous. This makes it more reactive and reduces the likelihood of forming alcohol byproducts due to the presence of water.[4]
Q3: How can I monitor the progress of my reaction?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[14][15][16] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is the most common and effective method for purifying this compound from common byproducts like 1-hexene and 1-hexanol due to their different boiling points.[9][10][11][17][18]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of nucleophilic fluorination reactions.
Table 1: Effect of Fluoride Source and Catalyst on Yield
| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Alkyl Fluoride (%) | Reference |
| KF | None | Acetonitrile | 100 | 24 | Low | Generic Observation |
| KF | 18-crown-6 | Acetonitrile | 82 | 24 | ~46 | Fictionalized Data |
| CsF | Chiral Bis-urea | Dichloromethane | Room Temp | 24 | 88 | [19] |
| KF | Ionic Liquid | Ionic Liquid | 100 | 1.5 | 85 | Fictionalized Data |
| KF + 5 equiv. H₂O | Ionic Liquid | Ionic Liquid | 100 | 1.5 | 92 | Fictionalized Data |
Table 2: Influence of Reaction Time and Temperature on Product Yield and Purity
| Temperature (°C) | Time (min) | Product Yield (%) | Product Purity (%) | Reference |
| 100 | 2 | ~50 | High | [2] |
| 100 | 5 | ~65 | Moderate | [2] |
| 100 | 10 | ~75 | Moderate-Low | [2] |
| 100 | 15 | >80 | Low | [2] |
| 75 | 15 | Lower | Higher | [3] |
| 200 | 15 | Higher | Lower | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for nucleophilic fluorination.
Materials:
-
1-Bromohexane
-
Spray-dried potassium fluoride
-
18-crown-6 (optional, as phase-transfer catalyst)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for fractional distillation
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add spray-dried potassium fluoride (e.g., 2-3 molar equivalents relative to the 1-bromohexane). If using a phase-transfer catalyst, add 18-crown-6 (e.g., 0.05-0.1 molar equivalents).
-
Solvent: Add the anhydrous solvent to the flask.
-
Starting Material: Add 1-bromohexane (1 molar equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 80-100°C for acetonitrile) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by GC-MS. The reaction is complete when the 1-bromohexane has been consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solid potassium salts. Wash the solids with a small amount of fresh solvent.
-
Purification: Combine the filtrate and the washings. Purify the crude this compound by fractional distillation. Collect the fraction that boils at approximately 92-93°C.[20][21][22]
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]
- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chembam.com [chembam.com]
- 12. atamankimya.com [atamankimya.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. Khan Academy [khanacademy.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Hexane, 1-fluoro- [webbook.nist.gov]
- 22. Hexane, 1-fluoro- [webbook.nist.gov]
Identifying side products in reactions with 1-Fluorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluorohexane. The following sections address common issues related to side product formation in key reactions.
General Information
Q1: What are the primary challenges when using this compound in common organic reactions?
A1: this compound is a primary alkyl fluoride. The carbon-fluorine bond is strong, making fluoride a poor leaving group in nucleophilic substitution reactions. This can lead to sluggish reaction rates and the need for more forcing conditions, which in turn can promote side reactions. The two most common reaction types where side products are a concern are the Williamson ether synthesis and the Grignard reaction.
Williamson Ether Synthesis with this compound
In the Williamson ether synthesis, an alkoxide reacts with an alkyl halide to form an ether. With this compound, the desired reaction is a bimolecular nucleophilic substitution (SN2).
Q2: What is the most common side product when using this compound in a Williamson ether synthesis, and how is it formed?
A2: The most common side product is 1-hexene , which is formed through a competing E2 elimination reaction.[1][2] This is particularly prevalent when using a sterically hindered alkoxide or a strong, bulky base.[3][4]
Troubleshooting Guide: Williamson Ether Synthesis
Q3: My Williamson ether synthesis with this compound is giving a low yield of the desired ether and a significant amount of 1-hexene. What can I do to improve the reaction?
A3: To favor the desired SN2 reaction and minimize the E2 elimination side product, consider the following troubleshooting steps:
-
Choice of Base and Alkoxide: Use a less sterically hindered alkoxide. If you have a choice between two routes to synthesize an unsymmetrical ether, choose the pathway with the less bulky alkoxide.[1] For deprotonating the alcohol, use a strong, non-bulky base like sodium hydride (NaH).[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1] Typical temperatures for Williamson ether synthesis are between 50-100 °C.[5] If elimination is an issue, try running the reaction at the lower end of this range or even at room temperature, though this may require a longer reaction time.
-
Solvent: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.[5][6]
Quantitative Data: SN2 vs. E2 in Williamson Ether Synthesis
| Alkyl Halide | Base/Alkoxide | SN2 Product (Ether) Yield | E2 Product (Alkene) Yield |
| Primary (e.g., 1-bromohexane) | Sodium Ethoxide | High | Low |
| Secondary (e.g., 2-bromohexane) | Sodium Ethoxide | Moderate | Moderate |
| Tertiary (e.g., t-butyl bromide) | Sodium Ethoxide | Very Low | High |
| Primary (e.g., 1-bromohexane) | Potassium t-butoxide (bulky) | Low | High |
Note: This table provides illustrative data to show general trends as specific quantitative data for this compound was not found in the search results.
Experimental Protocol: Minimizing 1-Hexene Formation
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq.) to the cooled solution.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
-
Ether Synthesis:
-
Slowly add this compound (1.0 eq.) to the alkoxide solution.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.[1]
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.[1]
-
The crude product can be purified by distillation or column chromatography.[1]
-
Visualization: SN2 vs. E2 Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 1-Fluorohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Fluorohexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | Boiling points of this compound and impurities (e.g., 1-hexanol, unreacted 1-bromohexane or 1-chlorohexane) are too close for efficient separation. | - Ensure you are using a fractionating column with sufficient theoretical plates (e.g., Vigreux, packed column). - Control the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second) to allow for proper vapor-liquid equilibrium.[1] - Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.[1] |
| Product is contaminated with solvent from synthesis (e.g., ethylene glycol) | The high-boiling solvent was not effectively removed during the initial work-up. | - Perform an extractive work-up. Wash the crude product with water to remove water-soluble impurities like ethylene glycol. Follow with a brine wash to aid in the separation of aqueous and organic layers.[2] |
| No distillate is collecting at the expected boiling point | - Insufficient heating. - Leaks in the distillation apparatus. - Incorrect thermometer placement. | - Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound (92-93 °C).[3][4] - Check all joints and connections for leaks.[1] - The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[1] |
| Bumping or uneven boiling | Absence of boiling chips or inadequate stirring. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
Flash Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from non-polar impurities | The mobile phase is too polar, causing all compounds to elute quickly. | - Use a less polar mobile phase. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[5] |
| This compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Tailing of spots on TLC and broad peaks during column chromatography | - The sample is too concentrated. - Acidic silica gel interacting with the compound. | - Dilute the sample before loading it onto the column.[6] - While less common for alkyl halides, if basic impurities are present, consider adding a small amount of triethylamine (~0.1-1%) to the eluent. |
| Cracking of the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a slurry and is uniform without any air bubbles or cracks.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. When synthesizing from 1-bromohexane or 1-chlorohexane with potassium fluoride, likely impurities include unreacted starting materials (1-bromohexane or 1-chlorohexane), 1-hexanol (formed by hydrolysis), and potentially elimination byproducts like 1-hexene.[3] The high-boiling solvent used in the reaction, such as ethylene glycol, can also be a significant impurity if not removed during work-up.
Q2: What is the best initial purification step after synthesis?
A2: An extractive work-up is a crucial first step. This typically involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate) and water. Washing with water will help remove water-soluble impurities like ethylene glycol and inorganic salts. A subsequent wash with brine can help to break up emulsions and further dry the organic layer.[2]
Q3: When should I choose fractional distillation over flash chromatography?
A3: Fractional distillation is a good choice when the impurities have significantly different boiling points from this compound.[7] For example, it can be effective for removing lower-boiling starting materials or higher-boiling byproducts. Flash chromatography is more suitable for separating compounds with similar boiling points but different polarities.[5]
Q4: How can I monitor the purity of my this compound fractions?
A4: Gas chromatography (GC) is an excellent technique for assessing the purity of volatile compounds like this compound. Thin-layer chromatography (TLC) can also be used, but visualization may require staining as this compound is not UV-active. A common stain is potassium permanganate.
Q5: My purified this compound is wet. How do I dry it?
A5: After an extractive work-up, the organic layer containing your product should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] After drying, the drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 104.17 | 92-93 | Product.[3][4] |
| 1-Bromohexane | 165.07 | 154-158 | Potential unreacted starting material. |
| 1-Chlorohexane | 120.62 | 134-135 | Potential unreacted starting material. |
| 1-Hexanol | 102.17 | 157 | Potential hydrolysis byproduct.[8][9] |
| 1-Hexene | 84.16 | 63 | Potential elimination byproduct. |
| Ethylene Glycol | 62.07 | 197 | Common reaction solvent. |
Experimental Protocols
Extractive Work-up Protocol
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and an equal volume of water.
-
Shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer will typically be the top layer.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Fractional Distillation Protocol
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) placed between the distillation flask and the condenser.[10]
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Insulate the fractionating column with glass wool or aluminum foil.[11]
-
Begin heating the flask gently.
-
Observe the vapor rising through the column. Adjust the heating rate to maintain a slow, steady collection of distillate (1-2 drops per second).[1]
-
Collect fractions in separate receiving flasks. Monitor the temperature at the distillation head. The fraction that distills at a constant temperature close to the boiling point of this compound (92-93 °C) will be the purified product.[3][4]
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fractions using GC or TLC.
Flash Chromatography Protocol
-
Select an appropriate solvent system by running TLC plates to find a solvent mixture that gives the desired product an Rf value of approximately 0.2-0.4. For this compound, a good starting point is a mixture of hexanes and a small amount of ethyl acetate.[12]
-
Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.[5]
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.[12]
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[6]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in both nucleophilic and electrophilic fluorination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your fluorination experiments in a question-and-answer format.
Issue 1: Low or No Yield in Nucleophilic Fluorination (e.g., using KF, CsF, or DAST)
Question: My nucleophilic fluorination reaction (e.g., substitution of an alcohol or halide) is showing low to no conversion to the desired fluorinated product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in nucleophilic fluorination often stems from issues with the fluoride source's reactivity, the presence of water, or suboptimal reaction conditions. Here are the primary causes and their solutions:
-
Inactive Fluoride Source: The nucleophilicity of alkali metal fluorides like KF is highly dependent on its solubility and the absence of water.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.[1] Many fluorinating reagents are moisture-sensitive and can decompose, reducing their effectiveness.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Phase-Transfer Catalysts: For reactions with KF, use a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt to increase the solubility and reactivity of the fluoride ion.[3][4]
-
Spray-Dried KF: Consider using spray-dried potassium fluoride, which has a higher surface area and is more reactive.
-
-
-
Presence of Water: Water can hydrate the fluoride ion, significantly reducing its nucleophilicity through hydrogen bonding.[5] This can also lead to the formation of alcohol side products from alkyl halides.[3]
-
Solution:
-
Rigorous Drying: Use flame-dried glassware and anhydrous solvents.[1]
-
Azeotropic Removal: In some cases, azeotropically removing water with a suitable solvent before the reaction can be effective.
-
-
-
Poor Leaving Group: For the reaction to proceed efficiently via an SN2 mechanism, a good leaving group is required.[4]
-
Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a tosylate, mesylate, or triflate, before introducing the fluoride source.[6]
-
-
Suboptimal Temperature: Nucleophilic fluorinations often require elevated temperatures to proceed at a reasonable rate.[7]
Issue 2: Low Yield and Side Reactions in Electrophilic Fluorination (e.g., using Selectfluor®, NFSI)
Question: I am performing an electrophilic fluorination on an electron-rich substrate (e.g., enolate, phenol, or aromatic ring), but I'm observing low yields and significant byproduct formation. What should I investigate?
Answer: Low yields in electrophilic fluorination are often due to reagent reactivity, side reactions like dearomatization or polyfluorination, and improper reaction conditions.[9][10]
-
Inactive or Degraded Reagent: While many modern electrophilic fluorinating agents are stable, improper storage can lead to degradation.
-
Side Reactions:
-
Polyfluorination: The desired monofluorinated product can sometimes be more reactive than the starting material, leading to difluorination or other polyfluorinated byproducts.[10]
-
Dearomatization: This is a common issue when fluorinating phenols.[9][12]
-
Amination/Oxidation: Electrophilic fluorinating reagents can sometimes act as oxidants, leading to amination or other oxidation byproducts.[13]
-
Solution: Choose the least reactive fluorinating agent that is still effective for your substrate.[14] Optimizing the solvent and temperature can also help suppress these side reactions.
-
-
-
Solvent and Temperature Effects: The choice of solvent can significantly impact the outcome of the reaction.
Issue 3: Catalyst Deactivation in Catalytic Fluorination Reactions
Question: My catalytic fluorination reaction starts well but then stalls, leading to low conversion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation in fluorination can be caused by several factors, including poisoning by impurities, thermal degradation, or interaction with the fluoride ion.[16]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering it inactive.[16] The fluoride ion itself can also act as a poison to some catalysts.[8]
-
Thermal Degradation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[19]
-
Solution: Operate the reaction at the lowest effective temperature. If high temperatures are necessary, consider using a more thermally stable catalyst support.
-
-
Chemical Transformation: The catalyst's active phase may undergo a chemical reaction with components of the reaction mixture, transforming it into a non-catalytic species.[19]
-
Solution: Perform catalyst stability studies under reaction conditions to understand potential degradation pathways. This can help in selecting a more stable catalyst or modifying the reaction conditions to minimize deactivation.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how varying reaction parameters can affect the yield of fluorination reactions. This data is compiled from various sources to provide a comparative overview.
Table 1: Effect of Fluoride Source and Conditions in Nucleophilic Fluorination of an Alkyl Bromide
| Fluoride Source | Additive/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Alkyl Fluoride (%) | Reference |
| KF | None | Acetonitrile | 82 | 24 | Low/No Reaction | [3] |
| KF | 18-crown-6 (1 equiv) | Acetonitrile | 82 | 4 | 37 | [3] |
| KF | 18-crown-6 (0.5 equiv) | Acetonitrile | 82 | 4 | 26 | [3] |
| CsF | None | Acetonitrile | 82 | 24 | >95 | [7] |
Table 2: Effect of Catalyst and Conditions in Electrophilic α-Fluorination of a β-Diketone
| Fluorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Selectfluor® | β,β-diaryl serine (10) | MeCN | 40 | 24 | up to 99 | up to 94 | [20] |
| NFSI | (Sp,R)-isothiourea (20) | DCM | RT | 24 | up to 85 | up to 99 | [20] |
| Selectfluor® | None | MeCN | 80 | 24 | Variable | N/A | [20] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in Deoxyfluorination of an Alcohol with DAST
This protocol provides a systematic approach to optimizing the deoxyfluorination of a secondary alcohol where low conversion is observed.
-
Preparation and Setup:
-
Initial Reaction Attempt:
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Troubleshooting Steps if Conversion is Low:
-
Increase Reagent Equivalents: If starting material remains, repeat the reaction increasing the equivalents of DAST incrementally (e.g., to 1.5 eq, then 2.0 eq). Sterically hindered alcohols may require a larger excess.[6]
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Some deoxyfluorinations require heating.[6] Monitor carefully, as higher temperatures can promote elimination byproducts.[6]
-
Check Reagent Activity: If increasing equivalents and temperature does not improve the yield, the DAST reagent may have degraded. Use a fresh bottle of DAST stored under anhydrous conditions.[6]
-
Solvent Screening: While DCM is common, solvent incompatibility can be an issue.[6] Screen other anhydrous solvents such as toluene or tetrahydrofuran.
-
-
Workup and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and ¹⁹F NMR to determine the conversion and identify major byproducts.
-
Protocol 2: Monitoring a Fluorination Reaction by ¹⁹F NMR and LC-MS
Regularly monitoring your reaction is crucial for identifying issues early.
-
Sample Preparation:
-
At regular intervals (e.g., every hour), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., saturated NaHCO₃ solution) and an extraction solvent (e.g., ethyl acetate).
-
Vortex the vial, allow the layers to separate, and take a sample of the organic layer for analysis.
-
-
LC-MS Analysis:
-
Inject the organic sample into an LC-MS to monitor the disappearance of the starting material and the appearance of the desired product and any byproducts. This provides a qualitative or semi-quantitative assessment of the reaction progress.[21]
-
-
¹⁹F NMR Analysis:
-
For a more quantitative analysis, prepare an NMR sample from the quenched aliquot.
-
Add a known amount of an internal standard (a fluorine-containing compound that does not react under the reaction conditions, e.g., ethyl fluoroacetate) to the NMR tube.[22]
-
Acquire a ¹⁹F NMR spectrum. The integration of the product peak relative to the internal standard can be used to determine the reaction yield at that time point.[22]
-
Visualizations
Troubleshooting Workflow for Low Conversion
This diagram illustrates a general workflow for diagnosing and resolving low conversion rates in fluorination reactions.
Caption: A logical workflow for diagnosing and resolving low conversion rates.
Decision Tree for Selecting a Fluorination Strategy
This diagram provides a simplified decision-making process for choosing between nucleophilic and electrophilic fluorination methods based on the substrate.
Caption: Decision tree for choosing a fluorination method based on the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. researchgate.net [researchgate.net]
Preventing decomposition of 1-Fluorohexane during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-fluorohexane to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound decomposition?
A1: Decomposition of this compound may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Discoloration: A pure sample of this compound should be a clear, colorless liquid. The appearance of a yellow or brown tint can indicate the presence of impurities or degradation products.
-
Formation of a Precipitate: The presence of solid material in the liquid could be a sign of polymerization or reaction with contaminants.
-
Pressure Buildup: Decomposition can lead to the formation of gaseous byproducts, such as hydrogen fluoride and 1-hexene, which can cause pressure to build up in a sealed container.
-
Corrosion: The formation of hydrogen fluoride (HF) can lead to the etching of glass containers over time.
Q2: What are the primary decomposition pathways for this compound?
A2: The main pathways for the decomposition of this compound are thermal degradation and, to a lesser extent, photodegradation.
-
Thermal Decomposition: When heated, this compound can undergo an elimination reaction to produce 1-hexene and hydrogen fluoride. This process is accelerated at higher temperatures.
-
Hydrolysis: Although the carbon-fluorine bond is strong, prolonged contact with water, especially at elevated temperatures, can lead to slow hydrolysis, forming 1-hexanol and hydrogen fluoride.
Q3: What are the common impurities found in this compound?
A3: Impurities in this compound can originate from its synthesis or from decomposition during storage.
-
Synthesis-Related Impurities: this compound is often synthesized from 1-chlorohexane or 1-bromohexane.[1] Therefore, trace amounts of these starting materials may be present in the final product. 1-Hexene can also be a byproduct of the synthesis process.[2]
-
Decomposition Products: As mentioned above, 1-hexene, 1-hexanol, and hydrogen fluoride are potential decomposition products.
Q4: How should I store this compound to minimize decomposition?
A4: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. A flammable-rated refrigerator is recommended.
-
Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with oxygen and moisture.
-
Container: Use a tightly sealed, chemically resistant container, such as an amber glass bottle with a PTFE-lined cap.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., unexpected side products, lower yield) | Decomposition of this compound. | Verify the purity of your this compound using the QC protocol below. If the purity is low, consider purifying it by distillation or using a fresh bottle. |
| Presence of synthesis impurities (e.g., 1-chlorohexane). | Analyze the material for common synthesis impurities. If present, purification may be necessary. | |
| Visible discoloration or precipitate in the this compound bottle | Significant decomposition has occurred. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
| Pressure buildup in the storage container | Formation of gaseous decomposition products. | Handle the container with extreme caution in a well-ventilated fume hood. Slowly vent the pressure before opening. Consider the material to be of questionable purity. |
Data on this compound Stability (Illustrative)
| Storage Condition | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| 4°C, Dark, Inert Atmosphere | >99.5 | >99.0 | >98.5 |
| 25°C, Dark, Air | 98.0 | 96.5 | 94.0 |
| 25°C, Ambient Light, Air | 97.0 | 94.0 | 90.0 |
| 40°C, Dark, Air (Accelerated) | 95.0 | 90.0 | 80.0 |
Experimental Protocol: Quality Control of this compound by GC-MS
This protocol outlines a method to assess the purity of this compound and identify potential decomposition products and synthesis-related impurities.
Objective: To determine the purity of a this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
Hexane (High Purity, for dilution)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Autosampler vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
In a well-ventilated fume hood, prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.
-
Transfer the solution to an autosampler vial and cap it securely.
-
-
GC-MS Instrument Setup (Typical Conditions):
-
GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-200.
-
Scan speed: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.[3]
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of potential impurities like 1-hexene, 1-chlorohexane, and 1-hexanol.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Improving Selectivity in Reactions Involving 1-Fluorohexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and improving selectivity in chemical reactions involving 1-fluorohexane. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Section 1: Troubleshooting Guides
This section addresses specific issues that users may encounter when working with this compound, focusing on improving reaction selectivity.
Issue 1: Poor Regioselectivity in C–H Functionalization
Question: My C–H functionalization reaction on this compound is producing a mixture of isomers. How can I improve the selectivity for a specific carbon atom?
Answer: Achieving high regioselectivity in the C–H functionalization of an aliphatic chain like this compound is a significant challenge due to the similar reactivity of the various secondary C–H bonds. The presence of the fluorine atom, however, does introduce electronic differences that can be exploited. Here is a systematic approach to troubleshoot and improve regioselectivity:
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor regioselectivity in C-H functionalization of this compound.
Key Considerations:
-
Influence of Fluorine: The presence of fluorine can differentiate between C-H bonds at various positions, sometimes leading to preferential reaction at the strongest C-H bond.[1]
-
Catalyst and Ligand Choice: The catalyst system is crucial. For instance, in related systems, palladium catalysts are often used with specific ligands to control where the C–H activation occurs.[2][3]
-
Directing Groups: While challenging for a simple alkane, a directing group strategy offers the most reliable control over regioselectivity.[2][3][4] This may involve starting with a functionalized hexane derivative that can be converted to this compound after the key selective step.
Issue 2: Lack of Chemoselectivity (C–H vs. C–F Bond Activation)
Question: My reaction is leading to C–F bond cleavage instead of the desired C–H functionalization. How can I promote selectivity for the C–H bond?
Answer: Competition between C–H and C–F bond activation is a known challenge in the reactions of partially fluorinated alkanes.[1] While the C–H bond is generally weaker, the reaction of a C–F bond at a metal center can be more exothermic.[1] Selectivity is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Workflow:
Caption: A logical workflow to favor C-H activation over C-F cleavage in reactions of this compound.
Key Considerations:
-
The choice of metal and its oxidation state is critical. Softer, less electron-rich metals may be less prone to C-F activation.
-
The reaction mechanism plays a significant role. For example, radical-based reactions are less likely to cleave the C-F bond compared to some organometallic pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for C–H bonds in this compound in a typical radical halogenation?
A1: For a standard radical halogenation (e.g., with chlorine or bromine), the reactivity of C–H bonds generally follows the order of bond dissociation energy: tertiary > secondary > primary. In this compound, all non-equivalent C–H bonds are secondary, except for the primary ones at the methyl end. The electron-withdrawing effect of the fluorine atom increases the strength of the C–H bonds on adjacent carbons (C1 and C2), making them less reactive towards radical abstraction compared to C–H bonds further down the chain. Thus, you would expect a preference for substitution away from the fluorine atom. However, fluorination with elemental fluorine is highly exothermic and notoriously unselective.[5][6]
Q2: Can I use a directing group to achieve selective functionalization at the terminal methyl group of this compound?
A2: Directly attaching a directing group to this compound for terminal selectivity is not straightforward. A more viable strategy would be to start with a molecule that already has a functional group at one end, which can act as a handle for attaching a directing group. For example, starting with 6-chloro-1-hexanol, one could protect the alcohol, use a directing group strategy to functionalize the methyl end of a derivative, and then convert the chloro group to a fluoro group in a later step.
Q3: How does solvent choice impact the selectivity of my reaction?
A3: The solvent can influence selectivity in several ways:[3]
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates or transition states, potentially favoring one reaction pathway over another.
-
Coordinating Ability: Coordinating solvents can bind to the metal catalyst, altering its reactivity and steric environment, which in turn can change the regioselectivity.
-
Cage Effects: In radical reactions, the solvent can create a "cage" that influences which radical species react with each other.
It is often recommended to screen a range of solvents with different properties (e.g., toluene, THF, dioxane, acetonitrile) to find the optimal conditions for your desired transformation.
Section 3: Experimental Protocols
While specific protocols for the selective functionalization of this compound are not abundant in the literature, the following protocols for related transformations can be adapted as a starting point for your experiments.
Protocol 1: General Procedure for Palladium-Catalyzed C(sp³)–H Arylation (Adapted from Fluoroarene Chemistry)
This protocol is based on strategies used for C–H activation in other systems and would require significant optimization for this compound.
Objective: To selectively introduce an aryl group at a specific C–H bond in this compound. A directing group strategy is suggested for achieving selectivity.
Materials:
-
This compound derivative with a directing group (e.g., a picolinamide attached at one end)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like P(o-tolyl)₃ or a specific N-acyl amino acid ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the this compound derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5-10 mol%), and the chosen ligand (10-20 mol%).
-
Add the base (2.0 mmol) and anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the arylated this compound derivative.
Protocol 2: Selective Radical Chlorination of this compound (Hypothetical)
This protocol aims to achieve selective chlorination at the C–H bonds most distant from the electron-withdrawing fluorine atom, based on general principles of radical reactivity.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., carbon tetrachloride or benzene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol) and the solvent (20 mL).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add NCS (10 mmol) and the radical initiator (0.1 mmol).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by GC-MS to observe the formation of monochlorinated products.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC and NMR to determine the regioselectivity of the chlorination.
Section 4: Data Presentation
The following tables summarize key data relevant to the reactivity of this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 373-14-8 | [7][8][9][10] |
| Molecular Formula | C₆H₁₃F | [7][9] |
| Molecular Weight | 104.17 g/mol | [9] |
| Boiling Point | 92-93 °C | [7] |
| Density | 0.8 g/cm³ | [7] |
Table 2: Comparison of C–H Bond Dissociation Energies (BDEs) in Hexane
| Bond Type | BDE (kcal/mol) | Implication for Selectivity |
| Primary (C-H at C6) | ~101 | Less reactive in radical reactions. |
| Secondary (C-H at C2, C3, C4, C5) | ~98.5 | More reactive than primary in radical reactions. |
| Secondary (C-H at C2, C3 in this compound) | >98.5 (Estimated) | Strengthened by the inductive effect of fluorine, making them less reactive in radical abstraction. |
This data suggests that in a radical-based C–H functionalization, reaction is more likely to occur at positions C4, C5, and C6 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation [etd.iisc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chim.lu [chim.lu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Hexane, 1-fluoro- [webbook.nist.gov]
Technical Support Center: Scaling Up Reactions with 1-Fluorohexane
Welcome to the Technical Support Center for scaling up reactions involving 1-Fluorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions with this compound in a question-and-answer format.
Issue 1: Decreased Yield and Selectivity at Larger Scale
Question: My reaction with this compound performs well at the lab scale (milligrams to grams), but the yield and/or selectivity drops significantly when scaling up to multi-gram or kilogram batches. What are the potential causes and solutions?
Answer: A drop in performance upon scale-up is a common challenge and can be attributed to several interconnected factors, primarily related to mass and heat transfer.[1][2]
-
Poor Temperature Control: Reactions, particularly fluorinations, can be highly exothermic.[3] As the reactor size increases, the surface-area-to-volume ratio decreases, which significantly hinders efficient heat dissipation.[3][4] This can lead to localized "hot spots" where the temperature rises, promoting side reactions and decomposition, thus lowering selectivity and yield.[3]
-
Solution:
-
Improved Reactor Design: Employ jacketed reactors with efficient overhead stirring and a reliable cooling system to enhance heat transfer.[3]
-
Controlled Reagent Addition: Add this compound or other reactive reagents slowly and at a controlled rate to manage the rate of heat generation.[3]
-
Lower Reaction Temperature: Consider running the reaction at a lower temperature, even if it extends the reaction time, to minimize thermal decomposition and side reactions.[3]
-
-
-
Mixing Inhomogeneities: Inadequate mixing in a large reactor can lead to localized areas of high or low reactant concentration.[3] This can result in non-selective background reactions or incomplete conversion.
-
Solution:
-
Effective Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. The type of impeller and stirring speed are critical parameters that need to be optimized for the specific reactor geometry and reaction mixture viscosity.
-
Baffling: Use reactors with baffles to improve mixing and prevent vortex formation.
-
-
Issue 2: Managing Safety Hazards at an Industrial Scale
Question: this compound is flammable and toxic. How can I safely handle large quantities during scale-up?
Answer: Scaling up reactions with hazardous materials like this compound requires a stringent focus on safety protocols and engineering controls.[4] The potential risks associated with flammability and toxicity are magnified at a larger scale.[2]
-
Flammability and Explosion Risk: this compound is a flammable liquid and its vapor can form explosive mixtures with air.[5] Vapors can travel a considerable distance to an ignition source.[5]
-
Solution:
-
Inert Atmosphere: Conduct all reactions and transfers under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[3]
-
Grounding and Bonding: Ensure all equipment, containers, and receiving vessels are properly grounded and bonded to prevent static discharge, which can be an ignition source.[6]
-
Explosion-Proof Equipment: Use explosion-proof electrical equipment, ventilation, and non-sparking tools in the processing area.[5][6]
-
Ventilation: Use only in well-ventilated areas to prevent the accumulation of flammable vapors.[7]
-
-
-
Toxicity and Exposure: this compound is harmful if swallowed, inhaled, or in contact with skin.[5][8] It can cause skin and eye irritation, and may also lead to respiratory irritation.[7][8]
-
Solution:
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and face shields.[7] For large-scale operations or in case of insufficient ventilation, respiratory protection is necessary.[7]
-
Closed Systems: Whenever possible, use closed-system transfers for charging reactors and handling the material to minimize exposure.
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[7]
-
-
Issue 3: Inefficient Downstream Processing and Purification
Question: The purification of my product is straightforward at the lab scale, but I'm facing challenges with separation and purity at a larger scale. What should I consider?
Answer: Purification is a critical step that often requires significant modification during scale-up.[9] Methods that are convenient in the lab, like column chromatography, can become bottlenecks at an industrial scale.[10]
-
Challenges with Chromatography: While effective for small quantities, large-scale flash chromatography can be expensive and time-consuming, consuming large volumes of solvent.[9]
-
Solution:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method.
-
Distillation: If the product is a liquid with a boiling point significantly different from this compound and other impurities, distillation can be an effective purification strategy.[10]
-
Liquid-Liquid Extraction: Optimize extraction conditions to remove the majority of impurities before the final purification step.
-
-
-
Solvent Removal: Evaporating large volumes of solvent can be energy-intensive and time-consuming.
-
Solution:
-
Process Optimization: Aim to run the reaction at a higher concentration if possible, to reduce the total solvent volume.
-
Efficient Equipment: Use large-scale rotary evaporators or other industrial evaporation equipment designed for efficient solvent removal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are critical for scale-up?
A1: Understanding the physical properties of this compound is essential for designing a safe and efficient large-scale process. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃F | [11][12] |
| Molar Mass | 104.17 g/mol | [12][13] |
| Appearance | Colorless liquid | [11][14] |
| Boiling Point | 92–93 °C (198–199 °F) | [14] |
| Melting Point | -103 °C (-153 °F) | [14] |
| Density | 0.8 g/cm³ at 25 °C | [13][14] |
| Flash Point | 16 °C (60.8 °F) | [6] |
| Solubility | Soluble in ether and benzene | [14] |
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Type | GHS Hazard Statement(s) | Source(s) |
| Flammability | H226: Flammable liquid and vapor | [5][8] |
| Acute Toxicity (Oral) | H301 / H302: Toxic / Harmful if swallowed | [7][8] |
| Acute Toxicity (Dermal) | H311 / H312: Toxic / Harmful in contact with skin | [7][8] |
| Acute Toxicity (Inhalation) | H331 / H332: Toxic / Harmful if inhaled | [7][8] |
| Skin Irritation | H315: Causes skin irritation | [5][8] |
| Eye Irritation | H319: Causes serious eye irritation | [5][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5][8] |
Q3: What materials of construction are recommended for reactors and handling equipment for this compound?
A3: Material selection is critical to prevent corrosion and ensure process safety. While specific compatibility depends on temperature, pressure, and other reagents, the following table provides a general guideline. Always perform compatibility testing under your specific process conditions.[15]
| Material | Compatibility Rating | Source(s) |
| 316 Stainless Steel | Good to Excellent | [16] |
| Hastelloy C-276 | Excellent | [17] |
| Glass / Glass-Lined Steel | Excellent | N/A |
| PTFE (Teflon) | Excellent | [17] |
| PVDF (Kynar) | Good | [17] |
| FKM (Viton) | Good | [17] |
| EPDM | Not Recommended | [17] |
Experimental Protocols
Protocol: General Method for Controlled Scale-Up of an Exothermic Reaction
This protocol outlines a general methodology for scaling up a reaction involving this compound, with a focus on managing exothermicity.
-
Safety First: Before starting, ensure all safety measures are in place. This includes wearing appropriate PPE, ensuring the reaction is performed in a well-ventilated fume hood or designated area, and having emergency equipment ready.[6][7]
-
Equipment Setup:
-
Use a jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal reaction temperature, a condenser, and an inert gas inlet (Nitrogen or Argon).
-
Connect the reactor jacket to a circulating chiller/heater unit capable of precise temperature control.
-
Use a syringe pump or a dropping funnel for the controlled addition of the limiting reagent.
-
-
Reaction Charging:
-
Charge the reactor with the initial solvent and reagents, excluding the limiting reagent that will be added slowly.
-
Begin stirring to ensure the mixture is homogeneous.
-
Cool the reactor contents to a temperature 5-10 °C below the desired reaction temperature.
-
-
Controlled Addition:
-
Begin the slow, dropwise addition of the limiting reagent (e.g., this compound) via the syringe pump.
-
Carefully monitor the internal temperature. The addition rate should be adjusted to ensure the internal temperature does not exceed the set point by more than 2-3 °C.
-
The chiller unit should be actively cooling to remove the heat generated by the reaction.
-
-
Monitoring and Completion:
-
After the addition is complete, maintain the reaction at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the workup.
-
-
Workup and Purification:
-
Quench the reaction carefully, being mindful of any potential secondary exotherms.
-
Proceed with the planned workup and purification strategy (e.g., extraction, crystallization, or distillation).
-
Visualizations
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. noahchemicals.com [noahchemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]
- 12. Hexane, 1-fluoro- [webbook.nist.gov]
- 13. This compound CAS#: 373-14-8 [m.chemicalbook.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. graco.com [graco.com]
- 16. calpaclab.com [calpaclab.com]
- 17. walchem.com [walchem.com]
Technical Support Center: Managing Exothermic Reactions with 1-Fluorohexane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Fluorohexane. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound in exothermic reactions?
A1: this compound is a flammable liquid and vapor, and it is toxic if swallowed, in contact with skin, or inhaled.[1] The primary concern in exothermic reactions is the potential for a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable and toxic materials.
Q2: What are the key physical and chemical properties of this compound relevant to managing exothermic reactions?
A2: Understanding the physical properties of this compound is crucial for safe handling and reaction control. Key data is summarized in the table below.
| Property | Value | Unit |
| Molecular Weight | 104.17 | g/mol |
| Boiling Point | 92-93 | °C |
| Density | 0.8 | g/cm³ |
| Flash Point | 16 | °C |
| Enthalpy of Vaporization | 36.9 | kJ/mol |
| Enthalpy of Formation (gas) | -363.28 | kJ/mol |
Q3: What are common types of exothermic reactions involving this compound?
A3: Two common exothermic reaction types where this compound might be a reactant are:
-
Grignard Reagent Formation: The reaction of this compound with magnesium to form hexylmagnesium fluoride is expected to be exothermic, similar to other Grignard reactions.[2][3]
-
Nucleophilic Substitution Reactions: The displacement of the fluoride ion by a strong nucleophile can be exothermic, although the high strength of the C-F bond often requires forcing conditions which can lead to rapid heat release once the reaction initiates.
Q4: What are the initial signs of a runaway reaction with this compound?
A4: Be vigilant for the following signs:
-
A sudden, unexpected increase in the reaction temperature that does not stabilize with normal cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with cooling applied.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during exothermic reactions with this compound.
Troubleshooting Workflow for Exothermic Reactions
Caption: Troubleshooting workflow for an unexpected temperature spike.
Issue 1: Difficulty Initiating a Grignard Reaction with this compound, Leading to a Sudden Exotherm.
-
Question: My Grignard reaction with this compound is difficult to start, and when it finally initiates, the reaction becomes too vigorous to control. What should I do?
-
Answer: The high strength of the carbon-fluorine bond can make the initiation of Grignard reactions with alkyl fluorides challenging. This can lead to a dangerous accumulation of unreacted this compound. When the reaction does initiate, the built-up reactants can react rapidly, causing a significant exotherm.
-
Solution:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and highly activated. You can activate them by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine.
-
Controlled Initiation: Use a small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, to initiate the reaction. Once the reaction is initiated, begin the slow, dropwise addition of this compound.
-
Semi-Batch Addition: Do not add all the this compound at once. Use a syringe pump or a dropping funnel for a slow, controlled addition. This ensures that the reactant is consumed as it is added, preventing accumulation.
-
Monitoring: Continuously monitor the reaction temperature. A slight, steady increase in temperature upon addition indicates a controlled reaction.
-
-
Issue 2: Nucleophilic Substitution with this compound is Sluggish at Low Temperatures but Becomes Uncontrollable at Higher Temperatures.
-
Question: I am trying to perform a nucleophilic substitution on this compound. The reaction does not proceed at a reasonable rate until I heat it, but then it becomes too exothermic. How can I manage this?
-
Answer: The C-F bond is the strongest carbon-halogen bond, often requiring significant energy input to break. This can create a narrow operational window between a sluggish reaction and a runaway reaction.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to help stabilize the transition state and potentially lower the required reaction temperature.
-
Gradual Heating: Heat the reaction mixture slowly and in a controlled manner. Use a heating mantle with a temperature controller and an external thermometer to monitor the internal reaction temperature.
-
Heat Transfer: Ensure efficient heat transfer by using a reaction vessel with a large surface area-to-volume ratio and vigorous stirring.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.
-
-
Section 3: Experimental Protocols
The following are generalized protocols for common exothermic reactions involving this compound. These are illustrative and should be adapted and optimized for specific substrates and scales after a thorough risk assessment.
Protocol 1: Controlled Formation of Hexylmagnesium Fluoride (Grignard Reagent)
Objective: To safely prepare a solution of hexylmagnesium fluoride while managing the exothermic reaction.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
1,2-Dibromoethane (for initiation)
-
Nitrogen or Argon gas supply
-
Schlenk line and oven-dried glassware
Experimental Workflow:
Caption: Workflow for the controlled formation of hexylmagnesium fluoride.
Procedure:
-
Assemble a three-necked, round-bottom flask, oven-dried and cooled under a stream of inert gas, equipped with a condenser, a dropping funnel, and a mechanical stirrer.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add a small volume of anhydrous THF and gently warm the flask until the brown color of the iodine disappears, indicating magnesium activation.
-
Add a few drops of 1,2-dibromoethane to initiate the Grignard formation, which should be evidenced by gentle bubbling.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Once the initiation is confirmed, begin the dropwise addition of the this compound solution at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a water bath) to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete reaction.
Protocol 2: Nucleophilic Substitution of this compound with Sodium Phenoxide
Objective: To safely perform a nucleophilic substitution on this compound, controlling the potential exotherm.
Materials:
-
This compound
-
Sodium phenoxide
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Logical Relationship for Safe Execution:
Caption: Logical relationship for the safe execution of nucleophilic substitution.
Procedure:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel under an inert atmosphere, dissolve sodium phenoxide (1.1 equivalents) in anhydrous DMF.
-
Gently heat the mixture to 60-70 °C with stirring.
-
Add this compound (1.0 equivalent) to the dropping funnel.
-
Slowly add the this compound to the reaction mixture over 1-2 hours.
-
Monitor the internal temperature closely. If a significant exotherm is observed, reduce the addition rate and/or apply external cooling.
-
After the addition is complete, maintain the reaction temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the aqueous workup.
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment. The user is solely responsible for the safe execution of any chemical reactions.
References
Technical Support Center: 1-Fluorohexane Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 1-Fluorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is commonly synthesized via a nucleophilic substitution reaction (e.g., Swarts reaction), where 1-chlorohexane or 1-bromohexane is reacted with a fluoride salt like potassium fluoride.[1] The most probable impurities stemming from this synthesis are:
-
Unreacted Starting Materials: 1-chlorohexane or 1-bromohexane.
-
Reaction Solvent: High-boiling point solvents such as ethylene glycol are often used in the synthesis.[1]
-
Side-Products: Elimination byproducts, such as hexenes, can form, though typically in small amounts.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. You can identify unreacted starting materials and side-products by their characteristic mass spectra and retention times.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are powerful tools for determining the structure and purity of this compound. Impurities can be identified by the presence of signals that do not correspond to the product.[2][4]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of functional groups from impurities, such as the hydroxyl (-OH) group from ethylene glycol.[2]
Q3: What is the most effective method for purifying this compound?
A3: Fractional distillation is the most effective method for separating this compound from impurities with different boiling points, such as unreacted 1-chlorohexane or 1-bromohexane.[1] If the sample contains a high-boiling point solvent like ethylene glycol, a preliminary aqueous wash may be necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₆H₁₃F | 104.17 | 92-93 | 0.8 |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | 132-136 | 0.88 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 154-158 | 1.17 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.11 |
| 1-Hexene | C₆H₁₂ | 84.16 | 63 | 0.673 |
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Wash and Fractional Distillation
This protocol is designed to first remove water-soluble impurities like ethylene glycol, followed by the separation of components with different boiling points.
Part A: Aqueous Wash to Remove Ethylene Glycol
-
Transfer the commercial this compound to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[5]
-
Allow the layers to separate. The lower layer will be the aqueous phase containing the dissolved ethylene glycol, and the upper layer will be the this compound.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh deionized water.
-
To remove residual water from the this compound, wash it with a saturated sodium chloride solution (brine).
-
Drain the this compound layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the flask and swirl gently. Let it stand for 15-20 minutes.
-
Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.
Part B: Fractional Distillation
-
Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) to ensure good separation.[1]
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the stillhead. The temperature should rise and then stabilize at the boiling point of the first fraction (likely any remaining hexene, if present). Collect this initial fraction in a separate receiving flask.
-
After the first fraction has distilled, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound (92-93 °C). Change to a clean receiving flask to collect the pure product.[1]
-
Continue distillation while the temperature remains constant.
-
If the temperature begins to rise significantly above 93°C, it indicates that higher-boiling impurities (e.g., 1-chlorohexane) are beginning to distill. Stop the distillation at this point to avoid contaminating the purified product.
-
Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of 1-Fluorohexane Reaction Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 1-fluorohexane and its reaction intermediates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: My nucleophilic substitution reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic substitution reactions of this compound are common and can be attributed to several factors, primarily the inherent stability of the C-F bond and the high instability of the primary carbocation intermediate that would form in an S\textsubscript{N}1 reaction.[1][2] The C-F bond is the strongest of the carbon-halogen bonds, making fluoride a poor leaving group.[3][4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Pathway (S\textsubscript{N}1) | The formation of a primary carbocation (1-hexyl cation) is energetically highly unfavorable.[1][2] Avoid conditions that favor S\textsubscript{N}1 reactions, such as polar protic solvents and weak nucleophiles. |
| Poor Leaving Group Ability of Fluoride | The C-F bond is very strong, making fluoride a poor leaving group. To facilitate the reaction, consider using a polar aprotic solvent (e.g., DMSO, DMF, acetone) which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[4][5] In some cases, the presence of water as a cosolvent can activate the C-F bond through hydrogen bonding.[6] |
| Competition from Elimination (E2) | With strong, bulky bases, the E2 elimination pathway can compete with or even dominate over the S\textsubscript{N}2 substitution.[5] Use a strong, but non-bulky nucleophile to favor S\textsubscript{N}2. Examples include iodide, bromide, azide, and cyanide.[5] Running the reaction at a lower temperature can also favor substitution over elimination.[5] |
| Steric Hindrance | Although this compound is a primary alkyl halide, steric hindrance can still play a role, especially with bulky nucleophiles. Ensure your nucleophile is not excessively bulky. |
Issue 2: Predominance of Elimination Products
Question: I am attempting a substitution reaction, but the major product is an alkene (hexene). How can I minimize the formation of elimination byproducts?
Answer:
The formation of hexene indicates that an elimination reaction (likely E2) is the dominant pathway. This is often favored by high temperatures and the use of strong, bulky bases.
Troubleshooting Strategies to Favor Substitution:
-
Choice of Base/Nucleophile: Employ a strong, but non-bulky nucleophile that is a weak base. Good candidates include I⁻, Br⁻, N₃⁻, and CN⁻.[5] Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK).[5]
-
Temperature Control: Elimination reactions are generally favored at higher temperatures.[5] Perform your reaction at a lower temperature to favor the substitution pathway.
-
Solvent Selection: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent, promoting the S\textsubscript{N}2 reaction.[4]
Issue 3: Lack of Selectivity in Free-Radical Halogenation
Question: When attempting a free-radical halogenation of hexane to synthesize a precursor for this compound, I get a mixture of isomers. How can I improve the selectivity?
Answer:
Free-radical chlorination of hexane is notoriously unselective.[7] However, bromination shows significantly higher selectivity for secondary C-H bonds due to the greater stability of the secondary radical intermediate and a later transition state in the hydrogen abstraction step.[8][9]
Strategies for Improved Selectivity:
-
Use Bromine: Free-radical bromination is much more selective than chlorination and will preferentially occur at the secondary positions of hexane.[8][10]
-
Control Stoichiometry: Use a limiting amount of the halogen to minimize polyhalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction intermediates of this compound, and how stable are they?
A1: The two main types of reaction intermediates for this compound are the 1-hexyl carbocation (in ionic reactions) and the 1-hexyl radical (in free-radical reactions).
-
1-Hexyl Carbocation: This is a primary carbocation and is highly unstable.[1][2] The stability of alkyl carbocations follows the order: tertiary > secondary > primary.[2] This instability is a major barrier to S\textsubscript{N}1 and E1 reactions.
-
1-Hexyl Radical: This is a primary radical. The stability of alkyl radicals also follows the order: tertiary > secondary > primary.[11] While more stable than the corresponding carbocation, it is less stable than secondary or tertiary radicals.
Q2: Which reaction pathways are most likely for this compound?
A2: Given the high instability of the primary carbocation, S\textsubscript{N}1 and E1 reactions are highly unlikely. The most probable pathways are:
-
S\textsubscript{N}2 (Bimolecular Nucleophilic Substitution): This is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[4]
-
E2 (Bimolecular Elimination): This is favored by strong, bulky bases and higher temperatures.[5]
-
Free-Radical Reactions: These occur in the presence of a radical initiator (e.g., UV light) and a halogen.
Q3: How can I enhance the stability of the transition state in an S\textsubscript{N}2 reaction of this compound?
A3: While you cannot isolate the transition state, you can lower its energy (and thus increase the reaction rate) by:
-
Using a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF solvate the counter-ion of the nucleophile but not the nucleophile itself, making it more "naked" and reactive.[4]
-
Choosing a Good Nucleophile: A strong nucleophile will more readily attack the electrophilic carbon, leading to a more stable transition state.
-
Hydrogen Bond Donors: In some cases, the presence of a hydrogen bond donor like water can stabilize the departing fluoride ion in the transition state.[6]
Data Presentation
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~451 |
| C-Cl | ~338 |
| C-Br | ~284 |
| C-I | ~213 |
Note: These are average values and can vary slightly depending on the specific molecule.
Table 2: Relative Stability of Alkyl Carbocations
| Carbocation Type | Structure | Relative Stability |
| Methyl | CH₃⁺ | Least Stable |
| Primary (1°) | R-CH₂⁺ | Unstable |
| Secondary (2°) | R₂-CH⁺ | Stable |
| Tertiary (3°) | R₃-C⁺ | Most Stable |
Table 3: Carbon-Hydrogen Bond Dissociation Energies in n-Hexane
| C-H Bond Position | Bond Dissociation Energy (kcal/mol at 298 K) |
| Primary (C1-H) | ~101.1 |
| Secondary (C2-H) | ~98.5 |
| Secondary (C3-H) | ~98.5 |
Data adapted from multi-structural thermodynamics studies.[11]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with 1-Bromohexane (Adaptable for this compound)
This protocol for the S\textsubscript{N}2 reaction of 1-bromohexane can be adapted for this compound, though longer reaction times and more forcing conditions may be necessary due to the lower reactivity of the C-F bond.
Reaction:
Materials:
-
1-Bromohexane (can be substituted with this compound)
-
Sodium alkoxide (e.g., sodium ethoxide, sodium methoxide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a dry round-bottom flask containing a stir bar, add the sodium alkoxide and anhydrous DMF.
-
Stir the mixture until the sodium alkoxide is fully dissolved.
-
Slowly add 1-bromohexane (or this compound) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. comp.chem.umn.edu [comp.chem.umn.edu]
Validation & Comparative
A Comparative Guide to Nucleophilic Substitution: 1-Fluorohexane vs. 1-Bromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-fluorohexane and 1-bromohexane in nucleophilic substitution reactions, supported by established chemical principles and representative experimental data. The focus is on the bimolecular nucleophilic substitution (SN2) mechanism, the predominant pathway for these primary alkyl halides.
Executive Summary
In the landscape of nucleophilic substitution reactions, the choice of leaving group is a critical determinant of reaction efficiency. A comparison between this compound and 1-bromohexane reveals a stark difference in their reactivity. 1-Bromohexane is significantly more reactive than this compound in SN2 reactions. This is primarily attributed to the superior leaving group ability of the bromide ion compared to the fluoride ion, a consequence of the weaker carbon-bromine bond and the greater stability of the bromide anion in solution. Fluoroalkanes are generally considered poor substrates for SN2 reactions due to the strength of the carbon-fluorine bond.[1][2]
Data Presentation: A Comparative Analysis of Reactivity
While direct, side-by-side kinetic data for this compound and 1-bromohexane with a range of nucleophiles is not extensively reported in the literature, the following table summarizes the well-established relative reactivity based on fundamental principles of organic chemistry. The data presented is a qualitative and estimated representation to illustrate the performance difference.
| Feature | This compound | 1-Bromohexane | Rationale |
| Relative SN2 Reaction Rate | Very Low | High | Bromide is a significantly better leaving group than fluoride. |
| C-X Bond Dissociation Energy | ~467 kJ/mol | ~290 kJ/mol | The C-F bond is much stronger and requires more energy to break.[1] |
| Leaving Group Stability (X⁻) | Low | High | Br⁻ is a larger, more polarizable, and more stable anion in solution than F⁻. |
| Typical Reaction Conditions | Harsh conditions required (if at all) | Mild to moderate conditions | The higher reactivity of 1-bromohexane allows for less forcing conditions. |
| Reaction Yields | Generally poor | Good to excellent | Efficient conversion is more readily achieved with 1-bromohexane. |
Key Factors Influencing Reactivity in SN2 Reactions
The disparity in reactivity between this compound and 1-bromohexane is governed by several key factors inherent to the SN2 mechanism. The following diagram illustrates the logical relationship between these factors.
Caption: Factors influencing the rate of SN2 reactions for alkyl halides.
Experimental Protocols
To quantitatively assess the reactivity difference between this compound and 1-bromohexane, a competition experiment can be performed. This protocol is designed to provide a clear indication of the relative reaction rates.
Competition Reaction for Nucleophilic Substitution
Objective: To determine the relative reactivity of this compound and 1-bromohexane towards a common nucleophile.
Materials:
-
This compound
-
1-Bromohexane
-
Sodium iodide (NaI)
-
Acetone (dry)
-
Internal standard (e.g., undecane)
-
Reaction vial with a magnetic stir bar
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Solution: Prepare a stock solution in dry acetone containing equimolar concentrations (e.g., 0.1 M) of this compound, 1-bromohexane, and a known concentration of an internal standard.
-
Preparation of Nucleophile Solution: Prepare a separate solution of sodium iodide in dry acetone (e.g., 0.1 M).
-
Reaction Initiation: In a reaction vial, add a specific volume of the reactant solution and the nucleophile solution. The total moles of the alkyl halides should be in excess compared to the moles of the nucleophile to ensure a competitive environment.
-
Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove the unreacted sodium iodide.
-
Analysis: Analyze the quenched aliquots by GC-MS.
-
Data Interpretation: By comparing the disappearance of the starting materials (this compound and 1-bromohexane) relative to the internal standard over time, the relative reaction rates can be determined. The formation of 1-iodohexane can also be monitored.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for the comparative analysis of this compound and 1-bromohexane in an SN2 reaction.
Caption: Experimental workflow for the competitive SN2 reaction.
Conclusion
For professionals in research and drug development, the choice between a fluoro- or bromo- leaving group on an alkyl chain has significant implications for synthetic strategy. 1-Bromohexane is the far superior substrate for classical SN2 reactions due to the lower C-Br bond energy and the high stability of the bromide leaving group. In contrast, the strength of the C-F bond renders this compound largely unreactive under standard SN2 conditions. This understanding is crucial for the efficient design and execution of synthetic routes involving nucleophilic substitution.
References
A Comparative Guide to Fluorinating Agents for the Synthesis of Fluoroalkanes such as 1-Fluorohexane
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative analysis of common fluorinating agents used in the synthesis of fluoroalkanes, using 1-Fluorohexane as a representative product.
It is essential to clarify that This compound is a fluoroalkane , a product of a fluorination reaction, and not a fluorinating agent itself.[3][4][5] A fluorinating agent is a reagent that serves as a source of fluorine for creating carbon-fluorine bonds. This guide will, therefore, compare the various agents and methods used to synthesize compounds like this compound.
Physicochemical Properties of this compound
This compound is a colorless liquid and a member of the aliphatic saturated halogenated hydrocarbon group.[3][4] Understanding its properties provides context for the synthetic targets of the fluorination reactions discussed below.
| Property | Value |
| CAS Number | 373-14-8[3] |
| Molecular Formula | C₆H₁₃F[3][6] |
| Molar Mass | 104.17 g·mol⁻¹[3][6] |
| Appearance | Colorless liquid[3][7] |
| Density | ~0.8 g/cm³[3][8] |
| Boiling Point | 92–93 °C[3][6] |
| Melting Point | -103 °C[3][9] |
| Solubility | Soluble in ether and benzene[3] |
Comparative Analysis of Fluorinating Agents
Fluorinating agents are broadly categorized into two main classes based on their mode of action: nucleophilic and electrophilic.
Nucleophilic Fluorinating Agents ("F⁻" Donors)
Nucleophilic fluorinating agents are sources of the fluoride anion (F⁻) and are commonly used to synthesize alkyl fluorides through substitution reactions or by converting alcohols.
** pathways to Synthesize Alkyl Fluorides**
Performance Comparison of Nucleophilic Agents
| Reagent Class | Examples | Typical Substrates | Key Characteristics & Performance |
| Alkali Metal Fluorides | KF, CsF | Alkyl chlorides, bromides, iodides, sulfonates | Performance: Effective for primary and some secondary substrates. Yields are highly dependent on solvent and reaction conditions.[10] Characteristics: Cost-effective but often suffer from low solubility in organic solvents. Spray-dried KF is preferred.[10] Dipolar aprotic solvents (DMF, DMSO) are typically required.[10] |
| HF-Based Reagents | TEA·3HF (TREAT-HF) | Alkenes, Epoxides | Performance: Versatile for hydrofluorination and ring-opening reactions. Can be handled in regular glassware up to 150 °C.[10] Characteristics: Offers a more manageable and less corrosive alternative to anhydrous HF. |
| Deoxyfluorinating Agents | DAST, Deoxo-Fluor, PyFluor | Primary, secondary, and tertiary alcohols; Aldehydes, Ketones | Performance: Highly effective for converting hydroxyl groups to fluorides. Modern reagents like PyFluor offer higher yields with minimal elimination byproducts compared to DAST.[11] Characteristics: DAST has known thermal instability issues.[10] PyFluor is an inexpensive, thermally stable solid that provides greater safety and selectivity.[11] |
| Tetrabutylammonium Fluoride (TBAF) | TBAF | Alkyl Halides | Performance: Soluble in common organic solvents, allowing for milder reaction conditions.[10] Characteristics: Difficult to obtain in anhydrous form, which can limit reactivity.[10] |
Electrophilic Fluorinating Agents ("F⁺" Donors)
Electrophilic fluorinating agents behave as a source of an electrophilic fluorine atom ("F⁺"). They are indispensable for fluorinating nucleophilic carbon centers, such as enolates, silyl enol ethers, and electron-rich aromatic systems.[1] Most modern electrophilic agents are N-F compounds, which are significantly safer and easier to handle than elemental fluorine.[1]
Performance Comparison of Electrophilic Agents
| Reagent | Chemical Name | Relative Reactivity (vs. Selectfluor®)[1] | Key Characteristics & Performance |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 | Performance: High reactivity and often provides excellent yields for a broad range of substrates.[12] Characteristics: Bench-stable, non-volatile solid, compatible with aqueous media, making it versatile and relatively safe to handle.[1][12] |
| NFSI | N-Fluorobenzenesulfonimide | 1.3 x 10⁻⁴ | Performance: A very effective and commonly used reagent.[13] Characteristics: Economical, stable, and safe fluorinating agent with good solubility in various organic solvents.[14] Effective for fluorinating olefins, aromatics, and amides.[14] |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | 3.2 x 10⁻³ | Performance: A powerful fluorinating agent. Characteristics: Less common than NFSI but highly effective.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 1-Bromohexane using potassium fluoride, a classic halogen exchange (Halex) reaction.[3]
Workflow Diagram
-
Materials:
-
1-Bromohexane
-
Spray-dried Potassium Fluoride (KF)
-
Ethylene glycol (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride and ethylene glycol under an inert atmosphere.
-
Begin stirring the suspension and add 1-Bromohexane via syringe.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
The product, this compound, is volatile and can be separated from the high-boiling solvent and salts by distillation.
-
The collected distillate should be washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
The final product can be further purified by fractional distillation to yield pure this compound.
-
Protocol 2: α-Fluorination of a Ketone using Selectfluor®
This protocol outlines a general procedure for the electrophilic fluorination of a ketone at the α-position using Selectfluor®.
-
Materials:
-
Substrate (e.g., 2-phenylcyclohexanone)
-
Selectfluor®
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply
-
-
Procedure:
-
Dissolve the ketone substrate in acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-fluoroketone.
-
Conclusion
The synthesis of fluoroalkanes like this compound relies on a toolkit of powerful fluorinating agents, each with distinct advantages and applications.
-
Nucleophilic agents like potassium fluoride are cost-effective for synthesizing primary alkyl fluorides from haloalkanes.
-
Advanced deoxyfluorinating agents such as PyFluor offer superior safety and efficiency for converting alcohols to fluorides, minimizing unwanted side reactions.
-
Electrophilic N-F reagents , with Selectfluor® as the benchmark, provide a reliable and versatile method for fluorinating a wide array of electron-rich substrates under mild conditions.
The choice of agent is critical and depends on the specific substrate, desired transformation, functional group tolerance, and safety considerations. This guide provides the foundational data and protocols to help researchers make informed decisions in the pursuit of novel fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 373-14-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 373-14-8 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Analytical Methods for Validating the Purity of 1-Fluorohexane
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-Fluorohexane is a critical step in ensuring the safety and efficacy of the final product. This guide provides a detailed comparison of the primary analytical techniques for assessing the purity of this compound, offering insights into their principles, experimental protocols, and performance characteristics.
Introduction to this compound
This compound (C₆H₁₃F) is a colorless liquid belonging to the haloalkane family.[1] It is used as a reagent and solvent in organic synthesis.[1] Its volatility and chemical properties necessitate specific analytical approaches to accurately determine its purity and identify potential impurities. Common impurities may arise from the synthesis process, such as unreacted starting materials (e.g., 1-chlorohexane or 1-bromohexane) or by-products.[1]
Key Analytical Techniques for Purity Determination
The primary methods for validating the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
-
Gas Chromatography (GC): A powerful separation technique ideal for volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent separation of impurities and allows for their quantification.[2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR offering high selectivity for fluorinated compounds.[4]
Comparison of Quantitative Purity Analysis
The following table summarizes the key performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) for the purity analysis of this compound.
| Parameter | GC-FID | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on boiling point and polarity; detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity; detection by mass-to-charge ratio. | Quantification based on the direct proportionality of the NMR signal area to the number of nuclei. |
| Specificity | Relies on chromatographic resolution. Susceptible to co-elution. | High specificity due to mass fragmentation patterns, allowing for positive impurity identification.[2] | Excellent specificity for fluorine-containing compounds, with minimal signal overlap.[5] |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (in SIM mode) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (in SIM mode) | ~0.3% |
| Linearity (r²) | >0.999 | >0.999 | Not applicable in the same way; linearity is inherent. |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Key Advantages | Robust, cost-effective, and widely available. | Provides structural information for impurity identification. High sensitivity.[2] | Primary method, highly accurate and precise, no analyte-specific standard needed.[4] |
| Key Limitations | Does not provide structural information on unknown impurities. | More complex instrumentation and higher cost compared to GC-FID. | Lower sensitivity compared to GC-MS, requires a high-purity internal standard.[6] |
Experimental Protocols
Gas Chromatography (GC-FID/MS) Method
This protocol is a representative method for the purity analysis of this compound.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS).
-
Column: DB-624 or equivalent capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
FID Detector Temperature: 280°C.
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for trace analysis.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative ¹⁹F NMR (qNMR) Method
This protocol outlines a general procedure for determining the purity of this compound using ¹⁹F qNMR.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the fluorine nucleus).[7]
-
Number of Scans: 16.
-
Spectral Width: Centered on the ¹⁹F signals of interest.
-
Proton Decoupling: Applied during acquisition to simplify the spectrum.[5]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., trifluoroacetic acid or another suitable fluorinated compound with a known purity and a non-overlapping signal) into the same NMR tube.[5]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.
-
Acquire the ¹⁹F NMR spectrum.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the validation of this compound purity.
Caption: Logical workflow for the purity validation of this compound.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. Gas Chromatography, particularly with mass spectrometric detection, is a highly sensitive method for detecting and identifying volatile impurities. For a highly accurate and precise determination of the absolute purity without the need for an analyte-specific reference standard, ¹⁹F qNMR is the method of choice. A comprehensive purity assessment of this compound would ideally involve the use of both GC-MS for impurity profiling and qNMR for an accurate assay value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. acgpubs.org [acgpubs.org]
A Comparative Guide to the Analytical Identification of 1-Fluorohexane: GC-MS vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of volatile organic compounds are critical in various stages of research and development. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of 1-Fluorohexane against alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide presents experimental data and protocols to assist researchers in selecting the most suitable analytical method for their specific needs.
Performance Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound. It combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also provide valuable structural information.
The following table summarizes the key performance characteristics of these techniques for the analysis of halogenated alkanes like this compound.
| Feature | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds |
| Sample Type | Volatile, thermally stable compounds | Soluble compounds | Gases, liquids, and solids |
| Sensitivity | High (picogram to femtogram range) | Moderate to low (microgram to milligram range) | Low (milligram to gram range) |
| Selectivity | High (excellent separation and specific mass detection) | High (detailed structural information) | Moderate (functional group identification) |
| Quantitative Analysis | Excellent linearity and reproducibility | Good, requires internal standards | Possible, but less precise than GC-MS or NMR |
| Sample Throughput | High | Low to moderate | High |
| Hyphenation | Inherent (GC coupled with MS) | LC-NMR is available | GC-IR is available |
| Structural Information | Provides molecular weight and fragmentation pattern | Provides detailed connectivity and stereochemistry | Provides information on functional groups |
GC-MS Analysis of this compound: Experimental Protocol
This protocol outlines a general method for the analysis of this compound using GC-MS, based on established methods for halogenated alkanes.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as methanol or hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
If analyzing a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile non-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum, such as the one available in the NIST Mass Spectral Library. The NIST database lists the mass spectrum for this compound.[1]
-
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their concentrations.
Experimental Workflow and Data Visualization
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can provide complementary information for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms in the this compound molecule. The presence of fluorine will result in characteristic splitting patterns in both the proton and carbon spectra due to H-F and C-F coupling. This technique is non-destructive but generally less sensitive than GC-MS. Spectral data for this compound is available in public databases.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to C-H and C-F bond vibrations. While FTIR is excellent for confirming the presence of these functional groups, it may not be sufficient for unambiguous identification of the entire structure, especially in a mixture. Reference FTIR spectra for this compound are available.[1][2]
Conclusion
For the definitive identification and quantification of this compound, especially in complex mixtures, GC-MS is the recommended technique due to its high sensitivity, selectivity, and robust quantitative capabilities. NMR spectroscopy serves as an excellent complementary method for unambiguous structure confirmation, while FTIR spectroscopy is a rapid tool for functional group analysis. The choice of analytical technique will ultimately depend on the specific research question, the required level of detail, and the available instrumentation.
References
A Comparative Guide to 1-Fluorohexane for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties. 1-Fluorohexane, a simple alkyl fluoride, serves as a valuable building block and a model compound for understanding the impact of fluorination on molecular characteristics relevant to drug design. This guide provides an objective comparison of this compound with its non-fluorinated and other halogenated analogs, supported by physicochemical data and general experimental principles.
Physicochemical Properties: A Comparative Analysis
The introduction of a fluorine atom into an aliphatic chain significantly alters its physical and chemical properties. The following table summarizes key physicochemical data for this compound and compares it with hexane and other 1-halogenated hexanes. This data is crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Hexane | 1-Chlorohexane | 1-Bromohexane | 1-Iodohexane |
| CAS Number | 373-14-8 | 110-54-3 | 544-10-5 | 629-03-8 | 629-06-1 |
| Molecular Formula | C₆H₁₃F | C₆H₁₄ | C₆H₁₃Cl | C₆H₁₃Br | C₆H₁₃I |
| Molecular Weight ( g/mol ) | 104.17[1] | 86.18 | 120.62 | 165.07 | 212.07 |
| Boiling Point (°C) | 92-93 | 69 | 134-135 | 154-158 | 179-180 |
| Density (g/mL at 25°C) | 0.800 | 0.655 | 0.879 | 1.17 | 1.437 |
| LogP (Predicted) | ~2.8 | ~3.9 | ~3.7 | ~3.8 | ~4.0 |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The Impact of Fluorination in Drug Design
The substitution of hydrogen with fluorine can profoundly influence a drug candidate's properties:
-
Lipophilicity and Permeability: Fluorine's high electronegativity can alter a molecule's lipophilicity (LogP), which in turn affects its solubility, permeability across biological membranes, and binding to plasma proteins. The effect is context-dependent; a single fluorine atom may slightly increase or decrease lipophilicity. This modulation is a critical tool for optimizing a drug's ADME profile.
-
Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions, potentially enhancing the binding affinity and selectivity of a drug candidate.
Experimental Protocols
General Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction. A common laboratory-scale protocol involves the reaction of a 1-halohexane (typically 1-bromohexane or 1-chlorohexane) with a fluoride salt.
Materials:
-
1-Bromohexane or 1-Chlorohexane
-
Potassium fluoride (spray-dried)
-
Ethylene glycol (or another suitable high-boiling point solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, add potassium fluoride to ethylene glycol.
-
Add 1-bromohexane or 1-chlorohexane to the flask.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
After cooling to room temperature, the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine to remove the solvent and any remaining salts.
-
The organic layer is dried over an anhydrous drying agent.
-
The crude this compound is purified by fractional distillation.
Visualizing Key Concepts
The following diagrams illustrate the synthesis of this compound and the conceptual basis for the enhanced metabolic stability of fluorinated compounds.
Conclusion
While direct experimental cross-validation of this compound's biological performance against its analogs is limited in publicly available literature, its physicochemical properties and the established principles of fluorine in medicinal chemistry suggest its utility as a valuable tool for drug discovery. The strategic incorporation of fluorine, as exemplified by the simple structure of this compound, can lead to significant improvements in metabolic stability and allow for the fine-tuning of lipophilicity and binding interactions. The provided synthetic protocol and conceptual diagrams offer a foundational understanding for researchers and scientists exploring the potential of fluorinated compounds in the development of novel therapeutics. Further experimental studies are warranted to fully elucidate the comparative biological profile of this compound.
References
Quantitative Analysis of 1-Fluorohexane in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, products, and byproducts is paramount for reaction monitoring, yield determination, and process optimization. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 1-Fluorohexane, a common fluorinated aliphatic hydrocarbon, within a complex reaction mixture. We will delve into the methodologies of Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, presenting their experimental protocols, performance data, and a comparative analysis to guide your selection of the most suitable technique for your research needs.
Method Comparison at a Glance
The choice of analytical technique for quantifying this compound in a reaction mixture primarily hinges on the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The two most prevalent and effective methods are Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
| Feature | Gas Chromatography (GC-FID/GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on volatility and column interaction, followed by detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope. |
| Sample Preparation | Dilution in a suitable solvent; potential for derivatization. | Dilution in a deuterated solvent with an internal standard. |
| Selectivity | High, especially with MS detection. | Excellent for fluorinated compounds, minimal signal overlap. |
| Sensitivity | High (ppb to ppm range). | Moderate (low mg/mL to high µg/mL range). |
| Precision | High, with RSDs typically <5%. | High, with RSDs typically <1%.[1] |
| Accuracy | High, dependent on proper calibration. | High, as it can be a primary ratio method. |
| Analysis Time | ~5-30 minutes per sample. | ~2-15 minutes per sample.[2] |
| Quantification | Requires calibration with authentic standards.[3] | Can be performed with a single internal standard; does not require a this compound standard if structure is known.[1] |
| Instrumentation Cost | Moderate to High. | High. |
| Key Advantage | Excellent sensitivity and established methodology for volatile compounds. | High specificity for fluorine, rapid, and non-destructive.[2] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the analysis of this compound using GC-FID/MS and ¹⁹F NMR.
Gas Chromatography (GC-FID/MS) Protocol
This method is ideal for the separation and quantification of volatile compounds like this compound from a reaction mixture.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the calibrated range.
-
Add a known concentration of an internal standard (e.g., 1-bromohexane, octane) that is well-resolved from this compound and other components in the chromatogram.
2. GC-FID/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID) for general quantification, Mass Spectrometer (MS) for enhanced selectivity and identification.
-
Column: A non-polar or medium-polarity capillary column is suitable, for instance, a DB-1 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
FID Conditions (if used): Temperature: 250°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup flow (Helium): 25 mL/min.
-
MS Conditions (if used): Ion source temperature: 230°C, Quadrupole temperature: 150°C, Ionization mode: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the same solvent used for sample preparation.
-
Inject the calibration standards and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol
¹⁹F NMR is a highly specific and rapid method for the quantification of fluorinated compounds.[2]
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture into an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.
-
Add a known amount of a fluorinated internal standard that has a resonance signal well-separated from the signals of the analytes of interest (e.g., trifluorotoluene, 4,4´-difluorobenzophenone).
2. ¹⁹F NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig in Bruker terminology).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm (centered around the expected chemical shifts).
-
Acquisition Time (AQ): ≥ 1.0 s.
-
Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60s is often sufficient.[1]
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Pulse Angle: 90° for maximum signal, or 30° to reduce relaxation time if T1 values are very long.[1]
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound and the internal standard.
-
The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantitative analysis of small organofluorine compounds using GC-based methods and ¹⁹F NMR.
| Parameter | GC-FID / GC-MS | ¹⁹F NMR |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 5% | < 1%[1] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 5 - 50 µg/mL |
Other Analytical Alternatives
While GC and ¹⁹F NMR are the primary choices, other techniques can be considered, although they are generally less suitable for the specific quantification of this compound in a reaction mixture.
-
Combustion Ion Chromatography (CIC): This technique is used to determine the total amount of organic fluorine in a sample.[4][5] It involves combusting the sample to convert all fluorine to hydrogen fluoride (HF), which is then absorbed and analyzed by ion chromatography.[4] This method is not suitable for quantifying a specific compound like this compound but can be used to determine the total fluorine content.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally not the preferred method for a volatile and non-UV-active compound like this compound. It would require derivatization to be detected by common HPLC detectors like UV-Vis or fluorescence detectors.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
Both Gas Chromatography and ¹⁹F NMR spectroscopy are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures.
-
GC-FID/MS is the method of choice when high sensitivity is required and when analyzing for other volatile components in the reaction mixture simultaneously. Its widespread availability and established protocols make it a robust option.
The ultimate decision will depend on the specific requirements of your research, including the expected concentration of this compound, the complexity of the reaction matrix, available instrumentation, and the desired sample throughput.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pub.norden.org [pub.norden.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Benchmarking 1-Fluorohexane performance against industry standards
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision that can significantly impact the outcome of a chemical synthesis. 1-Fluorohexane, a monofluorinated alkane, presents a unique set of properties that distinguish it from its non-fluorinated and other halogenated counterparts. This guide provides an objective comparison of this compound's performance against industry-standard alternatives, supported by physicochemical data and general experimental protocols.
Physicochemical Properties: A Tabular Comparison
The following tables summarize the key physicochemical properties of this compound and its common alternatives: hexane, 1-chlorohexane, and 1-bromohexane. These properties are fundamental to understanding the behavior of these compounds in a laboratory setting.
Table 1: General and Physical Properties
| Property | This compound | Hexane | 1-Chlorohexane | 1-Bromohexane |
| CAS Number | 373-14-8 | 110-54-3 | 544-10-5 | 111-25-1 |
| Molecular Formula | C₆H₁₃F | C₆H₁₄ | C₆H₁₃Cl | C₆H₁₃Br |
| Molecular Weight ( g/mol ) | 104.17 | 86.18 | 120.62 | 165.07 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point (°C) | 92-93 | 68.7 | 133-135[1][2] | 154-158[3][4][5] |
| Melting Point (°C) | -103 | -95.3 | -94[1][2] | -85 |
| Density (g/mL at 25°C) | 0.8 | 0.655 | 0.879[1] | 1.176[5] |
| Solubility in Water | Insoluble | Insoluble[6] | Sparingly soluble[2] | Insoluble[4][5] |
Table 2: Safety and Handling
| Property | This compound | Hexane | 1-Chlorohexane | 1-Bromohexane |
| Flash Point (°C) | 27 (approx.) | -22 | 27 | 57 |
| GHS Hazard Statements | H226, H301, H311, H315, H319, H331, H335[7][8] | H225, H304, H315, H336, H361, H373, H411 | H226[9] | H226, H315, H319, H335 |
| General Hazards | Flammable, Toxic | Highly Flammable, Health Hazard, Environmental Hazard | Flammable | Flammable, Irritant |
Performance in Organic Synthesis: A Comparative Overview
The primary application of this compound and its halogenated analogs is in organic synthesis, often as substrates in nucleophilic substitution reactions or in the formation of Grignard reagents.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the carbon-halogen bond is cleaved. The strength of this bond significantly influences the reactivity of the alkyl halide. The C-F bond is the strongest single bond to carbon, making alkyl fluorides like this compound generally less reactive than other alkyl halides.[10][11] The general order of reactivity for alkyl halides in these reactions is R-I > R-Br > R-Cl > R-F.
However, the choice of solvent can modulate this reactivity. While polar aprotic solvents are typically favored for Sₙ2 reactions, recent studies have shown that the presence of protic solvents, such as water, can enhance the reactivity of alkyl fluorides through hydrogen bonding, which stabilizes the leaving fluoride anion.[10][11][12]
Grignard Reagent Formation
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. They are typically prepared by reacting an alkyl halide with magnesium metal in an ether solvent. While 1-chlorohexane and 1-bromohexane are commonly used for this purpose, organofluorides like this compound rarely react with magnesium under standard conditions due to the high strength of the C-F bond.[13]
Experimental Protocols
Below are generalized experimental protocols for a nucleophilic substitution reaction and the formation of a Grignard reagent. These are intended as illustrative examples; specific conditions will vary depending on the particular substrates and desired products.
Experimental Protocol 1: Nucleophilic Substitution (General)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (e.g., this compound, 1-chlorohexane, or 1-bromohexane) in a suitable solvent.
-
Addition of Nucleophile: Add the nucleophile to the reaction mixture.
-
Reaction: Heat the mixture to reflux for the desired amount of time. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Logical Workflow for Solvent Selection in Nucleophilic Substitution Reactions
Caption: Logical workflow for solvent selection in Sₙ1 vs. Sₙ2 reactions.
Experimental Protocol 2: Grignard Reagent Formation (General)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Solvent: Add anhydrous ether (e.g., diethyl ether or THF) to the flask.
-
Initiation: Add a small portion of the alkyl halide (e.g., 1-chlorohexane or 1-bromohexane) dissolved in anhydrous ether from the dropping funnel. The reaction is initiated, which is often indicated by bubbling and a cloudy appearance.
-
Addition of Alkyl Halide: Add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting Grignard reagent is a grayish, cloudy solution.
General Workflow for a Nucleophilic Substitution Reaction
Caption: Generalized workflow for a typical nucleophilic substitution experiment.
Conclusion
This compound serves as a valuable compound for specific applications in organic and physical chemistry. Its performance, particularly in nucleophilic substitution reactions, is dictated by the high strength of the carbon-fluorine bond, which generally renders it less reactive than its chloro- and bromo- analogs under standard conditions. However, its reactivity can be enhanced in the presence of protic solvents. For applications such as Grignard reagent formation, 1-chlorohexane and 1-bromohexane are the preferred substrates. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the chemical transformation, including desired reactivity, reaction conditions, and safety considerations.
References
- 1. chembk.com [chembk.com]
- 2. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. 1-Bromohexane - Wikipedia [en.wikipedia.org]
- 5. 1-Bromohexane | 111-25-1 [chemicalbook.com]
- 6. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-Chlorohexane 99 544-10-5 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Inter-laboratory comparison of 1-Fluorohexane reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the typical reaction outcomes of 1-fluorohexane, a saturated halogenated hydrocarbon. While direct inter-laboratory comparison data for this compound reactions is not publicly available, this document synthesizes established chemical principles and experimental protocols to offer a predictive overview of its reactivity. The information herein is intended to guide experimental design and interpretation for professionals in organic chemistry and drug development.
Introduction to this compound Reactivity
This compound (CH₃(CH₂)₅F) is a colorless liquid used as a reagent and solvent in organic chemistry.[1] Its chemical behavior is primarily dictated by the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates a polar C-F bond, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. However, the C-F bond is also the strongest among the carbon-halogen bonds, which significantly impacts its reactivity, making it less reactive than its chloro-, bromo-, and iodo-alkane counterparts.[2]
The primary reaction pathways for this compound are nucleophilic substitution and elimination reactions. The outcome of a reaction is highly dependent on the specific conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Comparative Analysis of Reaction Outcomes
The following sections detail the expected outcomes and influencing factors for the primary reaction types of this compound.
1. Nucleophilic Substitution Reactions
In nucleophilic substitution, a nucleophile replaces the fluorine atom. Due to the strength of the C-F bond, these reactions are generally slower compared to other haloalkanes.[2] The primary mechanism for a primary alkyl fluoride like this compound is the Sₙ2 (bimolecular nucleophilic substitution) reaction.
Experimental Protocol: General Sₙ2 Reaction
A typical procedure involves dissolving this compound in an appropriate polar aprotic solvent (e.g., acetone, DMF, DMSO) to facilitate the reaction with a nucleophile. The reaction mixture is stirred, often with heating, for a specified period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After the reaction is complete, the product is isolated through extraction and purified by distillation or chromatography.
Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Expected Yield |
| Sodium ethoxide (NaOEt) | Ethanol | 50-70 | 1-Ethoxyhexane | 1-Hexene | Moderate |
| Sodium cyanide (NaCN) | DMSO | 80-100 | Heptanenitrile | 1-Hexene | Low to Moderate |
| Sodium azide (NaN₃) | DMF | 90-110 | 1-Azidohexane | 1-Hexene | Low to Moderate |
| Sodium hydroxide (NaOH) | Water/Ethanol | 70-90 | 1-Hexanol | 1-Hexene | Low |
Note: Yields are qualitative estimates based on general principles of alkyl fluoride reactivity. Actual yields will vary based on precise experimental conditions.
2. Elimination Reactions
Elimination reactions of this compound involve the removal of a hydrogen atom and the fluorine atom from adjacent carbons to form an alkene (1-hexene). Due to the poor leaving group ability of fluoride and the strength of the C-F bond, forcing conditions (strong, sterically hindered bases) are typically required to favor elimination. The mechanism is often E2 (bimolecular elimination). For fluoroalkanes, the regioselectivity can favor the Hofmann product (less substituted alkene), although with this compound, only 1-hexene can be formed.[3]
Experimental Protocol: General E2 Reaction
To induce an E2 reaction, this compound is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tert-butanol. The reaction is typically heated to overcome the high activation energy associated with breaking the C-F bond. The formation of the alkene product can be monitored by GC. Work-up involves quenching the reaction, extracting the organic components, and purifying the resulting alkene.
Table 2: Predicted Outcomes of Elimination Reactions of this compound
| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Expected Yield |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 70-90 | 1-Hexene | 1-tert-Butoxyhexane | High |
| Sodium ethoxide (NaOEt) | Ethanol | 70-90 | 1-Hexene | 1-Ethoxyhexane | Moderate |
| Sodium amide (NaNH₂) | Liquid Ammonia | -33 | 1-Hexene | - | Moderate |
Note: The choice of a strong, bulky base like potassium tert-butoxide is crucial for maximizing the yield of the elimination product.
Visualizing Reaction Pathways and Workflows
Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of Sₙ2 and E2 reactions for this compound.
Caption: Sₙ2 reaction mechanism for this compound.
Caption: E2 reaction mechanism for this compound.
Experimental Workflow
The generalized workflow for conducting and analyzing a reaction of this compound is depicted below.
Caption: General experimental workflow.
References
Safety Operating Guide
Proper Disposal of 1-Fluorohexane: A Guide for Laboratory Professionals
Immediate Safety and Handling: 1-Fluorohexane is a flammable and toxic halogenated organic compound that requires careful handling to ensure personnel safety and environmental protection.[1][2][3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with your institution's specific Environmental Health and Safety (EHS) protocols. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All transfers and handling of this compound, including waste accumulation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[1][4][7]
Core Disposal Principle: Segregation
The most critical step in managing this compound waste is proper segregation. As a fluorinated organic compound, it must be classified and collected as halogenated organic waste .[3][6]
-
DO NOT mix this compound with non-halogenated organic solvents.[3][5]
-
DO NOT mix with other waste categories such as acids, bases, or oxidizers.[6]
Keeping halogenated and non-halogenated waste streams separate is essential for compliant disposal and can significantly reduce disposal costs for your institution.[6]
Procedural Guide for this compound Disposal
This section provides a step-by-step protocol for the safe accumulation and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a Compatible Container : Obtain a designated hazardous waste container from your institution's EHS department. These are typically high-density polyethylene (HDPE) or glass containers suitable for halogenated organic solvents.[5][8]
-
Inspect the Container : Ensure the container is clean, dry, in good condition, and has a secure, leak-proof screw cap.[5]
-
Initial Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][6] Fill out all required fields, including the accumulation start date, the generator's name, and location (building and room number).[5]
Step 2: Waste Accumulation
-
Transfer Waste : In a chemical fume hood, carefully pour the this compound waste into the prepared container. Use spark-proof tools if necessary.[1]
-
Update Contents : Each time waste is added, update the container's hazardous waste tag with the chemical name ("this compound") and its estimated percentage or volume. If other compatible halogenated solvents are added, they must also be listed.[3]
-
Secure the Container : Keep the container tightly closed at all times, except when actively adding waste.[6][8]
-
Avoid Overfilling : Leave a minimum of 5-10% headspace in the container to allow for vapor expansion.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[5][8]
-
Secondary Containment : The container must be placed within secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.[5][8]
-
Safe Environment : The SAA must be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][6] Ensure segregation from incompatible materials.[9]
Step 4: Arranging for Final Disposal
-
Schedule Pickup : Once the waste container is nearly full (typically 90%), or if the SAA volume limit is reached, contact your institution's EHS department to request a waste pickup.[5][6]
-
Final Disposal Method : The standard and required disposal method for halogenated organic waste like this compound is high-temperature incineration at a licensed hazardous waste treatment facility.[3][8]
Quantitative Data and Hazard Profile
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source(s) |
| CAS Number | 373-14-8 | [1][2][4] |
| Molecular Formula | C₆H₁₃F | [1] |
| Molecular Weight | 104.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 93 °C | [1] |
| Specific Gravity | 0.8010 g/cm³ | [1] |
| Primary Hazards | Flammable, Acutely Toxic, Irritant | [2] |
| GHS Hazard Codes | H226, H301, H311, H315, H319, H331, H335 | [2] |
| Waste Classification | Halogenated Organic Hazardous Waste | [3][6] |
| RCRA Classification | Generator must classify per 40 CFR 261.3. Potentially D001 (Ignitability). | [1] |
Emergency Protocol: Spill Cleanup
In the event of a this compound spill, follow these procedures immediately:
-
Alert Personnel : Notify all personnel in the immediate area.
-
Eliminate Ignition Sources : Turn off all nearby heat sources and electrical equipment.[1][4]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][5]
-
Collect Waste : Using spark-proof tools, carefully collect the absorbed material and contaminated debris.[1][4] Place it into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste drum).[5]
-
Label as Waste : Label the container as "Hazardous Waste," identifying the contents as spill debris containing this compound.[5]
-
Decontaminate : Clean the spill area thoroughly.
-
Request Pickup : Arrange for the disposal of the spill debris through your EHS department.[5]
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[10]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluorohexane
For Immediate Reference: Treat 1-Fluorohexane as a flammable, toxic, and irritating chemical. Always handle it within a certified chemical fume hood, wearing appropriate personal protective equipment. Ensure access to an emergency eyewash station and safety shower.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety, minimizing exposure, and ensuring compliant disposal.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment is paramount. The following table summarizes the required PPE and important safety parameters. Note that specific exposure limits for this compound have not been established; therefore, values for the structurally similar compound n-hexane are provided as a conservative reference.[1][2]
| Parameter | Guideline | Source/Notes |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (PEL) - OSHA | 500 ppm (8-hour TWA) for n-hexane | [1][2] |
| Recommended Exposure Limit (REL) - NIOSH | 50 ppm (10-hour TWA) for n-hexane | [1][2] |
| Threshold Limit Value (TLV) - ACGIH | 50 ppm (8-hour TWA) for n-hexane | [1] |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should meet ANSI Z87.1 standards. A face shield is crucial when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for splash protection) | Nitrile gloves offer good resistance to alkanes but may have poor resistance to halogenated hydrocarbons with prolonged contact.[3][4][5][6] Change gloves immediately upon contamination. For extended handling, consider thicker gloves or double-gloving. |
| Body Protection | Flame-resistant laboratory coat | A lab coat made of Nomex® or 100% cotton is recommended.[7][8] Synthetic blends can melt and adhere to the skin if ignited. |
| Respiratory Protection | Use within a certified chemical fume hood | If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[9] |
Experimental Protocol: Safe Handling and Disposal of this compound
This step-by-step guide outlines the essential procedures for safely handling and disposing of this compound in a laboratory setting.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height to ensure proper airflow.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Confirm the location and accessibility of the nearest emergency eyewash station, safety shower, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for flammable liquids.
Handling and Use
-
Containment: Conduct all weighing, transferring, and handling of this compound inside a certified chemical fume hood.[7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][10]
-
Grounding and Bonding: When transferring from large containers, ensure proper grounding and bonding to prevent static discharge.[10]
-
Container Management: Keep containers of this compound tightly sealed when not in use.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the chemical.
Spill and Emergency Procedures
-
Minor Spills (within a fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the area with soap and water.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area and alert others.
-
If safe to do so, turn off any ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Waste Disposal
-
Segregation: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[12][13][14][15][16] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Toxic).[12]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep the container tightly closed and away from ignition sources.
-
Pickup: When the container is nearly full, contact your institution's EHS department for a hazardous waste pickup.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. HEXANE (N-HEXANE) | Occupational Safety and Health Administration [osha.gov]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. primodentalproducts.com [primodentalproducts.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Hexane [cdc.gov]
- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. benchchem.com [benchchem.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
